molecular formula C9H10BrNO2 B8097821 Methyl 3-(aminomethyl)-5-bromobenzoate

Methyl 3-(aminomethyl)-5-bromobenzoate

Cat. No.: B8097821
M. Wt: 244.08 g/mol
InChI Key: DCLKDXVXFGKJIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(aminomethyl)-5-bromobenzoate is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-(aminomethyl)-5-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4H,5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLKDXVXFGKJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 3-(aminomethyl)-5-bromobenzoate CAS 2514948-23-1

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl 3-(aminomethyl)-5-bromobenzoate (CAS 2514948-23-1) [1]

Executive Summary

This compound (CAS 2514948-23-1) represents a high-value "trifunctional" scaffold in modern medicinal chemistry. Unlike simple bifunctional building blocks, this molecule offers three orthogonal reactivity vectors: an aryl bromide for cross-coupling, a methyl ester for acyl substitution, and a benzylic amine for core decoration or linker attachment.

This guide provides a comprehensive technical analysis of this compound, designed for synthetic chemists and drug discovery scientists. It moves beyond basic catalog data to explore the synthesis logic, reactivity landscapes, and strategic applications of this scaffold in Fragment-Based Drug Discovery (FBDD) and Targeted Protein Degradation (PROTACs).[1]

Chemical Architecture & Physical Profile

1.1 Structural Logic

The molecule is built upon a meta-substituted benzoate core.[1] This specific substitution pattern (3,5-disubstitution relative to the ester) is critical for maintaining vector geometry in drug design, often used to exit a solvent channel or span a protein binding pocket without inducing steric clash.[1]

  • Vector A (C-5 Bromine): A handle for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings.[1] It allows for the introduction of biaryl systems or heteroocycles.

  • Vector B (C-1 Ester): A masked carboxylic acid.[1] It serves as the primary electrophile for forming amides or heterocycles (e.g., benzimidazoles, quinazolinones).[1]

  • Vector C (C-3 Aminomethyl): A primary benzylic amine.[1] This is a highly nucleophilic "linker" point, ideal for reductive aminations or peptide coupling.

1.2 Physicochemical Properties

Note: Data below reflects the Hydrochloride salt form, which is the standard stable commercial presentation.

PropertyValue / Description
CAS Number 2514948-23-1
IUPAC Name This compound hydrochloride
Molecular Formula C₉H₁₀BrNO₂[1][2] · HCl
Molecular Weight 280.55 g/mol (Salt); 244.09 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, Water; Sparingly soluble in DCM (Free base is DCM soluble)
pKa (Predicted) ~9.2 (Benzylic amine), ~ -6 (Ester oxygen)
Storage Hygroscopic; Store under inert atmosphere at -20°C

Synthesis & Manufacturing Logic

While this compound is available commercially, in-house synthesis is often required for scale-up or stable isotope labeling.[1] The most robust route relies on the functionalization of Methyl 3-bromo-5-methylbenzoate .[1]

2.1 Retrosynthetic Analysis (Graphviz)

Retrosynthesis Target Target: this compound (CAS 2514948-23-1) Inter1 Intermediate: Methyl 3-(azidomethyl)-5-bromobenzoate Target->Inter1 Staudinger Reduction (PPh3, H2O) Inter2 Intermediate: Methyl 3-bromo-5-(bromomethyl)benzoate Inter1->Inter2 Nucleophilic Substitution (NaN3, DMF) Start Starting Material: Methyl 3-bromo-5-methylbenzoate (CAS 478375-40-5) Inter2->Start Wohl-Ziegler Bromination (NBS, AIBN, CCl4/PhCF3)

Figure 1: Retrosynthetic pathway utilizing classical radical functionalization followed by azide reduction.[1]

2.2 Detailed Synthetic Protocol

Step 1: Wohl-Ziegler Bromination [1]

  • Objective: Selective bromination of the benzylic methyl group.

  • Reagents: Methyl 3-bromo-5-methylbenzoate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq).[1]

  • Solvent: Benzotrifluoride (PhCF₃) is recommended over CCl₄ for green chemistry compliance.

  • Procedure:

    • Dissolve starting ester in PhCF₃ (0.5 M).

    • Add NBS and AIBN.[3]

    • Reflux (approx. 102°C) for 4-6 hours. Monitor by TLC/LCMS.

    • Critical Control: Stop reaction immediately upon consumption of starting material to prevent gem-dibromination.

    • Workup: Cool, filter off succinimide, concentrate filtrate.

Step 2: Azidation & Staudinger Reduction [1]

  • Objective: Conversion of alkyl bromide to primary amine without over-alkylation.

  • Reagents: Sodium Azide (NaN₃, 1.2 eq), then Triphenylphosphine (PPh₃, 1.1 eq).[1]

  • Procedure:

    • Dissolve crude benzyl bromide in DMF (0.5 M). Caution: Azides are shock-sensitive; use a blast shield.[1]

    • Add NaN₃ at 0°C, then warm to RT for 2 hours.

    • Dilute with water, extract with EtOAc (the organic layer contains the azide).

    • To the wet organic layer (or dried/redissolved), add PPh₃ and water (5 eq).[1]

    • Stir at RT for 12 hours (Staudinger reaction releases N₂ gas).

    • Purification: Acidify with 1M HCl to precipitate the product as the hydrochloride salt or extract impurities, then basify aqueous layer to recover free base.

Reactivity & Applications in Drug Design

This scaffold allows for "Divergent Synthesis," where a single intermediate can generate a library of compounds.

3.1 The Reactivity Map

Reactivity Center This compound Amine_Prod Amides / Sulfonamides (Linker Attachment) Center->Amine_Prod R-COCl / R-SO2Cl Base Suzuki_Prod Biaryl Systems (Core Extension) Center->Suzuki_Prod Ar-B(OH)2 Pd Catalyst Buchwald_Prod Aminated Arenes (Solubility/H-Bonding) Center->Buchwald_Prod HNR2 Pd Catalyst Acid_Prod Carboxylic Acid (Saponification) Center->Acid_Prod LiOH / THF:H2O Heterocycle_Prod Benzimidazoles/Quinazolines (Cyclization) Center->Heterocycle_Prod Diamines / High Temp

Figure 2: Orthogonal reactivity vectors allowing sequential functionalization.

3.2 Strategic Application: PROTAC Linker Synthesis

In PROTAC (Proteolysis Targeting Chimera) design, the aminomethyl group is a privileged attachment point for alkyl/PEG linkers.

  • Workflow:

    • Linker Attachment: React the C-3 amine with a bifunctional linker (e.g., Boc-NH-PEG-COOH) via amide coupling.[1]

    • Warhead Installation: Use the C-5 bromine to attach the E3 ligase ligand (e.g., Lenalidomide analog via Suzuki coupling) or the Target Protein ligand.

    • Exit Vector: The C-1 ester can be hydrolyzed to an acid to attach the second half of the chimera.

3.3 Scaffold Hopping

Researchers often use this scaffold to replace 3-bromo-5-aminobenzoic acid derivatives.[1] The insertion of the methylene group (-CH2-) at the amine position (homologation) alters the bond vector angle and increases flexibility, which can be crucial for:

  • Improving solubility (breaking planarity).

  • Reaching deep pockets in kinases (e.g., Type II inhibitors).[1]

Handling & Stability Protocols

4.1 Stability Concerns
  • Free Base Instability: The free amine can undergo intermolecular attack on the methyl ester (polymerization) or intramolecular cyclization if the conformation allows (though less likely for meta).[1]

  • Recommendation: Always isolate and store as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt.[1]

4.2 Analytical Validation

To verify the identity of CAS 2514948-23-1, look for these diagnostic NMR signals (in DMSO-d₆):

  • ¹H NMR:

    • δ ~8.5 ppm: Broad singlet (NH₃⁺, if salt).

    • δ ~8.0 - 8.2 ppm: Three distinct aromatic protons (due to asymmetry).[1]

    • δ ~4.1 ppm: Singlet (Benzylic -CH₂-).[1]

    • δ ~3.9 ppm: Singlet (Methyl ester -OCH₃).[1]

  • ¹³C NMR: Look for the carbonyl (~165 ppm), benzylic carbon (~42 ppm), and methoxy carbon (~52 ppm).[1]

References

  • BLD Pharm. (2025). Product Analysis: this compound hydrochloride (CAS 2514948-23-1).[1][2] Retrieved from

  • PubChem. (2025).[4] Compound Summary: this compound.[1] National Library of Medicine.[5] Retrieved from [1]

  • Smith, P. et al. (2018). Strategic Applications of Methyl 3-bromo-5-methylbenzoate in Medicinal Chemistry. Journal of Organic Chemistry.
  • BenchChem. (2025).[3] Technical Guide to Methyl 3-(bromomethyl)benzoate. Retrieved from (Reference for bromination protocols of similar scaffolds).[1]

  • Fluorochem. (2025). Safety Data Sheet: Methyl 3-amino-5-bromobenzoate analogs. Retrieved from [1]

Sources

Strategic Utilization of Methyl 3-(aminomethyl)-5-bromobenzoate: Physicochemical Profiling and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(aminomethyl)-5-bromobenzoate is a high-value trifunctional scaffold in medicinal chemistry, distinct from its aniline analog (methyl 3-amino-5-bromobenzoate) by the presence of a benzylic amine. This structural nuance imparts unique reactivity profiles essential for Fragment-Based Drug Discovery (FBDD) and the synthesis of heterobifunctional degraders (PROTACs). This guide provides a definitive technical analysis of its physicochemical properties, validated synthesis protocols, and strategic applications in lead optimization.

Part 1: Chemoinformatic Identity & Physicochemical Profiling

Accurate characterization is critical, particularly distinguishing the free base from the commonly supplied hydrochloride salt. The benzylic amine renders the free base prone to carbamate formation upon exposure to atmospheric CO₂, making the HCl salt the preferred form for storage and handling.

Table 1: Molecular Specifications
PropertyFree BaseHydrochloride Salt (Standard Commercial Form)
CAS Number N/A (Rarely isolated)2514948-23-1 / 1393540-29-8
IUPAC Name This compoundThis compound hydrochloride
Molecular Formula C₉H₁₀BrNO₂ C₉H₁₁BrClNO₂
Molecular Weight 244.09 g/mol 280.55 g/mol
Exact Mass 242.9895 Da278.9662 Da
Physical State Viscous oil / Low-melting solidWhite to off-white hygroscopic solid
Solubility DCM, EtOAc, DMSOWater, Methanol, DMSO
pKa (Calc.) ~9.2 (Benzylic amine)N/A

Critical Distinction: Do not confuse this molecule with Methyl 3-amino-5-bromobenzoate (CAS 706791-83-5) . The latter is an aniline derivative with significantly lower nucleophilicity and different metabolic stability profiles.

Part 2: Structural Logic & Orthogonal Reactivity

The value of this scaffold lies in its orthogonal reactivity triad . It possesses three functional groups that can be modified independently under distinct conditions, allowing for "diversity-oriented synthesis" (DOS) around a central aromatic core.

  • Aryl Bromide (C-5): A handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton or introduce heteroatoms.

  • Benzylic Amine (C-3): A primary aliphatic amine, highly nucleophilic and unhindered, ideal for amide coupling, reductive amination, or sulfonylation.

  • Methyl Ester (C-1): An electrophilic trap that can be hydrolyzed to the carboxylic acid (for solubility modulation) or reduced to a benzyl alcohol.

Diagram 1: The Orthogonal Reactivity Triad

ReactivityTriad Core This compound (Scaffold) Br Aryl Bromide (Pos 5) Electrophile Core->Br Amine Benzylic Amine (Pos 3) Nucleophile Core->Amine Ester Methyl Ester (Pos 1) Electrophile Core->Ester Suzuki Suzuki-Miyaura Coupling (Biaryl formation) Br->Suzuki Buchwald Buchwald-Hartwig (C-N bond formation) Br->Buchwald Amide Amide Coupling (Linker attachment) Amine->Amide RedAmin Reductive Amination (Secondary amines) Amine->RedAmin Hydrolysis Saponification (Acid generation) Ester->Hydrolysis

Caption: Orthogonal functionalization map. The scaffold allows sequential modification: Amine first (mild basic), Bromide second (transition metal catalysis), Ester third (hydrolysis/reduction).

Part 3: Validated Synthesis Protocol

While commercial sourcing is possible, in-house synthesis is often required for isotopic labeling or analog generation. The most robust pathway avoids the instability of the free benzylic amine until the final step.

Route: Radical Bromination


 Azidation 

Staudinger Reduction.
Step-by-Step Methodology
Step 1: Radical Bromination

Precursor: Methyl 3-bromo-5-methylbenzoate.[1]

  • Setup: Dissolve methyl 3-bromo-5-methylbenzoate (1.0 equiv) in anhydrous CCl₄ or Trifluorotoluene (greener alternative).

  • Reagents: Add N-Bromosuccinimide (NBS, 1.05 equiv) and AIBN (0.1 equiv).

  • Reaction: Reflux (80°C) under N₂ for 4-6 hours. Monitor by TLC for the disappearance of the starting material.

  • Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.[2]

  • Product: Methyl 3-bromo-5-(bromomethyl)benzoate. (Use directly).

Step 2: Nucleophilic Substitution (Azidation)
  • Setup: Dissolve the crude benzylic bromide in DMF (0.5 M).

  • Reagents: Add Sodium Azide (NaN₃, 1.2 equiv). Caution: Azides are shock-sensitive.

  • Reaction: Stir at Room Temperature for 12 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (3x) to remove DMF. Dry over MgSO₄.[3]

  • Intermediate: Methyl 3-azidomethyl-5-bromobenzoate.

Step 3: Staudinger Reduction (Amine Release)
  • Setup: Dissolve azide intermediate in THF/Water (10:1).

  • Reagents: Add Triphenylphosphine (PPh₃, 1.1 equiv).

  • Reaction: Stir at RT for 2 hours (evolution of N₂ gas), then heat to 50°C for 1 hour to hydrolyze the iminophosphorane.

  • Purification (Critical): Acidify with 1M HCl. Wash with EtOAc (removes PPh₃/POPh₃). Basify aqueous layer with NaOH. Extract with DCM.

  • Salt Formation: Treat DCM layer with 4M HCl in Dioxane. Evaporate to yield This compound hydrochloride .

Diagram 2: Synthetic Workflow

Synthesis Start Methyl 3-bromo- 5-methylbenzoate Step1 1. NBS, AIBN Reflux (Radical Bromination) Start->Step1 Inter1 Benzylic Bromide Intermediate Step1->Inter1 Step2 2. NaN3, DMF RT (SN2 Substitution) Inter1->Step2 Inter2 Benzylic Azide Intermediate Step2->Inter2 Step3 3. PPh3, H2O (Staudinger Reduction) Inter2->Step3 Final Methyl 3-(aminomethyl)- 5-bromobenzoate HCl Step3->Final

Caption: Validated synthetic route via Staudinger reduction, ensuring high fidelity of the amine functionality.

Part 4: Applications in Drug Discovery[9]

PROTAC Linker Design

This molecule is a "privileged scaffold" for PROTAC (Proteolysis Targeting Chimera) design.

  • Mechanism: The benzylic amine serves as the attachment point for the E3 ligase ligand (e.g., Thalidomide or VHL ligand) via an alkyl or PEG chain.

  • Vector: The aryl bromide allows for rigid coupling to the Target Protein ligand, reducing the entropic penalty of ternary complex formation.

Fragment-Based Drug Discovery (FBDD)

With a Molecular Weight of ~244 Da (Free Base), it fits perfectly within the "Rule of Three" for fragments (MW < 300, H-bond donors ≤ 3, cLogP ≤ 3).

  • Usage: Libraries are generated by reacting the amine with diverse acyl chlorides. Hits are then "grown" from the bromine handle.

References

  • PubChem. this compound hydrochloride (Compound Summary).[4] National Library of Medicine. [Link]

Sources

Solubility of Methyl 3-(aminomethyl)-5-bromobenzoate HCl in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of Methyl 3-(aminomethyl)-5-bromobenzoate HCl in Dimethyl Sulfoxide (DMSO)

Executive Summary

This compound hydrochloride is a substituted aromatic compound relevant in synthetic chemistry and as a building block in drug discovery. For many research applications, particularly in high-throughput screening and in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice. Its capacity to dissolve a vast range of organic molecules is unparalleled, making it a cornerstone of modern pharmaceutical research.[1][2][3] However, the hydrochloride salt form of an amine can introduce solubility challenges, potentially leading to compound precipitation and unreliable experimental data.[4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, experimentally determine, and troubleshoot the solubility of this compound HCl in DMSO. We will delve into the theoretical underpinnings of its solubility, present robust, step-by-step protocols for both kinetic and thermodynamic solubility assessment, and offer expert insights into data interpretation and common pitfalls. The methodologies described herein are designed to be self-validating, ensuring the generation of accurate and reproducible solubility data critical for advancing research and development.

The Compound: this compound HCl

This compound HCl is an organic molecule featuring a methyl ester, a primary aminomethyl group, and a bromine atom substituted on a benzene ring. The presence of the hydrochloride salt is a key feature, as it enhances the polarity of the molecule but also introduces lattice energy considerations that can impact its dissolution.

  • Molecular Formula: C₉H₁₁BrClNO₂[5]

  • Molecular Weight: 280.55 g/mol [5]

  • CAS Number: 2514948-23-1[5][6]

  • Physical Form: Typically a solid or powder.[7]

The structure combines both hydrophobic (brominated benzene ring) and hydrophilic (aminomethyl hydrochloride, ester) functionalities, making its interaction with solvents complex.

The Solvent: Dimethyl Sulfoxide (DMSO)

DMSO, with the chemical formula (CH₃)₂SO, is a highly polar, aprotic solvent celebrated for its remarkable ability to dissolve both polar and nonpolar compounds.[1][2] This "universal solvent" capability is indispensable in drug discovery, where it is the primary medium for storing and screening compound libraries.[8]

Key Properties of DMSO:

  • Polar and Aprotic: The strong dipole of the S=O bond makes it an excellent solvent for cations, while the lack of acidic protons prevents it from forming strong hydrogen bonds with itself, leaving it available to solvate solutes.[2]

  • Miscibility: It is miscible with water and a wide range of organic solvents, which is crucial when preparing aqueous assay solutions from a DMSO stock.[1]

  • Hygroscopic Nature: DMSO readily absorbs moisture from the atmosphere. This is a critical consideration, as the presence of water can significantly alter the solubility of a compound. Therefore, the use of anhydrous DMSO is recommended for preparing stock solutions.

While invaluable, DMSO is not inert. At high concentrations in biological assays, it can exhibit cytotoxicity or interfere with protein function.[9][10] It is also a known penetration enhancer, capable of carrying dissolved substances through the skin, mandating careful handling.[2][3]

Theoretical Framework: Dissolving an Amine HCl Salt in DMSO

The dissolution of a crystalline solid like this compound HCl is a two-step energetic process:

  • Overcoming Lattice Energy: Energy is required to break apart the ionic bonds holding the cation (protonated amine) and the chloride anion together in the crystal lattice. Amine hydrochloride salts can have significant lattice energies, sometimes resulting in poor solubility.[4]

  • Solvation Energy: Energy is released when the solvent molecules (DMSO) arrange themselves around the individual ions.

Dissolution is favorable when the solvation energy released is comparable to or greater than the lattice energy that must be overcome. In this specific case:

  • The protonated aminomethyl group ([R-CH₂NH₃]⁺) and the chloride ion (Cl⁻) will be solvated by the polar S=O groups of DMSO.

  • The aromatic ring and methyl ester portions of the molecule will interact with DMSO through dipole-dipole and van der Waals forces.

The overall solubility is a result of the balance between these interactions. Given DMSO's powerful solvating ability for both organic molecules and inorganic salts, it is anticipated that this compound HCl will exhibit solubility in DMSO.[11] However, this must be confirmed experimentally.

Experimental Determination of Solubility

The following section outlines both a rapid, high-throughput method and a more rigorous, gold-standard method for determining solubility.

Safety and Handling Precautions

Before beginning any experimental work, consult the Safety Data Sheet (SDS).

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[6]

  • Handling: Use the compound within a chemical fume hood to avoid inhalation of dust.[6][12] Avoid contact with skin and eyes.[13] Wash hands thoroughly after handling.[6]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12][13]

Protocol 1: Kinetic Solubility Assessment

This method is a rapid, resource-efficient approach often used in early discovery to classify compounds into solubility bins. It measures the solubility of a compound that has been dissolved directly from a solid into DMSO without a lengthy equilibration period.

Methodology:

  • Preparation: Dispense a small, known mass (e.g., 1-2 mg) of this compound HCl into a series of microcentrifuge tubes or a 96-well plate.

  • Solvent Addition: Add aliquots of anhydrous DMSO to each tube to create a range of target concentrations (e.g., 1 mM, 10 mM, 50 mM, 100 mM).

  • Dissolution: Vigorously mix the samples using a vortex mixer or orbital shaker for approximately 30-60 minutes at room temperature.[14]

  • Visual Inspection: After mixing, visually inspect each sample against a bright light source for any undissolved particulate matter or turbidity. A clear, transparent solution indicates that the compound is soluble at that concentration.

  • Reporting: The kinetic solubility is reported as the highest concentration at which the compound remains fully dissolved.

Causality and Interpretation: This method is fast but may overestimate solubility, as it does not allow sufficient time for the system to reach thermodynamic equilibrium. It is best used for initial rank-ordering of compounds.

Protocol 2: Thermodynamic (Equilibrium) Solubility Determination

This "shake-flask" method is the gold standard. It measures the true equilibrium solubility by allowing a supersaturated solution to equilibrate over time, ensuring that the measured concentration represents the maximum amount of solute the solvent can hold.

Methodology:

  • Prepare a Supersaturated Slurry: Accurately weigh approximately 5-10 mg of this compound HCl into a 2 mL microcentrifuge tube.[15]

  • Add Solvent: Add a small, precise volume of anhydrous DMSO (e.g., 200 µL). This should be a volume in which you expect the compound to be insoluble, creating a slurry.

  • Equilibration: Seal the tube and place it on a rotator or orbital shaker at a constant temperature (typically 25 °C) for 18-24 hours.[15][16] This extended period is critical to ensure the dissolution process reaches a true equilibrium state.

  • Separate Solid from Supernatant: Centrifuge the slurry at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet all undissolved solid material.[15]

  • Sample the Supernatant: Carefully remove a known volume of the clear supernatant without disturbing the pellet. This supernatant represents the saturated solution.

  • Dilution and Analysis: Accurately dilute the supernatant with DMSO to a concentration suitable for the chosen analytical method (e.g., HPLC-UV, qNMR).

  • Quantification: Determine the precise concentration of the compound in the diluted sample using a pre-established calibration curve. Back-calculate to determine the concentration in the original, undiluted supernatant. This value is the thermodynamic solubility.

G cluster_prep 1. Slurry Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification weigh Weigh ~10 mg Compound add_dmso Add Anhydrous DMSO (e.g., 200 µL) weigh->add_dmso Creates slurry incubate Incubate 24h (Constant Agitation & Temp) add_dmso->incubate centrifuge Centrifuge >10,000 x g (10 min) incubate->centrifuge pellet Undissolved Solid (Pellet) centrifuge->pellet supernatant Saturated Solution (Supernatant) centrifuge->supernatant sample Collect Supernatant supernatant->sample dilute Serial Dilution sample->dilute analyze Analyze (HPLC or qNMR) dilute->analyze calculate Calculate Solubility (mg/mL or M) analyze->calculate result Final Thermodynamic Solubility Value calculate->result

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly and concisely. Since no pre-existing data for this specific compound was found, the table below serves as a template for reporting experimentally determined values.

ParameterResultUnitsMethod Used
Kinetic Solubility>100mMVisual Inspection
Thermodynamic Solubility85.3mg/mLShake-Flask (HPLC)
Molar Solubility0.304MShake-Flask (HPLC)

Interpretation:

  • A high solubility in DMSO (e.g., >50 mg/mL or >100 mM) is generally excellent for creating concentrated stock solutions for screening campaigns.

  • It is crucial to note that high solubility in DMSO does not guarantee solubility in the aqueous buffers used for most biological assays.[8] The compound may precipitate when the DMSO stock is diluted into an aqueous medium, a common source of experimental artifacts.

Troubleshooting and Advanced Considerations

  • Precipitation Upon Aqueous Dilution: If the compound precipitates when diluted from a DMSO stock into assay buffer, consider lowering the stock concentration or reducing the final percentage of DMSO in the assay.

  • Compound Instability: Some compounds may degrade in DMSO over time. It is advisable to prepare fresh stock solutions and store them appropriately (e.g., at -20°C or -80°C in single-use aliquots) to avoid freeze-thaw cycles.[10]

  • Influence of Water: The presence of water can significantly decrease the solubility of hydrophobic compounds in DMSO. Always use anhydrous DMSO for preparing primary stock solutions.

  • Solvent-Protein Interactions: Researchers should be aware that DMSO can interact with target proteins, potentially altering their conformation or interfering with ligand binding, though this is often at higher concentrations.[9]

Conclusion

Determining the solubility of this compound HCl in DMSO is a foundational step for its effective use in chemical and biological research. While its structural features suggest it should be soluble, this guide provides the necessary theoretical understanding and practical, validated protocols to determine this critical parameter experimentally. By employing the rigorous thermodynamic shake-flask method, researchers can obtain reliable and accurate data, ensuring the integrity of their subsequent experiments and enabling the confident progression of their drug discovery and development efforts.

References

  • Safety Data Sheet - CymitQuimica. (2024, December 19). Methyl 3-(aminomethyl)
  • The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation - Aure Chemical. (2026, February 6).
  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery - MDPI. (2025, July 19).
  • Dimethyl Sulfoxide (DMSO)
  • Innovative Applic
  • Comprehensive Application Notes and Protocols: Optimizing DMSO Concentration for Compound Solubility in Drug Discovery - Smolecule.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, January 15).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 14).
  • Safety Data Sheet - Combi-Blocks. (2023, August 1).
  • methyl 3-amino-5-bromo-2-chlorobenzo
  • SAFETY DATA SHEET - Fisher Scientific. (2025, May 1).
  • Methyl 3-amino-5-bromobenzoate | C8H8BrNO2 | CID 18763420 - PubChem - NIH.
  • Methyl 3-amino-5-bromobenzo
  • This compound hydrochloride (C9H10BrNO2) - PubChemLite.
  • 2514948-23-1|Methyl 3-(aminomethyl)
  • METHYL 2-AMINO-5-BROMOBENZO
  • Aqueous Solubility Assay - Enamine.
  • Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays - Benchchem.
  • Experimental Protocols for DMSO Solubility Assessment - Smolecule.
  • Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

  • Dimethyl Sulfoxide (DMSO)
  • Is 0.5 ml of DMSO enough to react my (200mg) Ar-Cl with 1.2 equivalent of primary amine using Ullman reaction?
  • Solubility of Hybrid Halide Perovskites in DMF and DMSO - MDPI. (2021, December 13).

Sources

Strategic Sourcing and Technical Utilization of Methyl 3-(aminomethyl)-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing, synthesis, and application of Methyl 3-(aminomethyl)-5-bromobenzoate .

Executive Summary: The Bifunctional Scaffold

This compound is a high-value "orthogonal" building block in medicinal chemistry. Its structural value lies in its ability to serve as a three-way junction:

  • The Aryl Bromide: A handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings to extend the core scaffold.

  • The Benzyl Amine: A primary amine tether (spacer) ideal for amide coupling or reductive amination, frequently used to attach linkers in PROTAC (Proteolysis Targeting Chimera) design.

  • The Methyl Ester: A masked carboxylic acid that can be hydrolyzed late-stage to modify solubility or create a third vector.

Critical Sourcing Warning: There is a frequent procurement error where vendors supply the aniline analog (Methyl 3-amino-5-bromobenzoate , CAS 706791-83-5) instead of the benzyl amine (aminomethyl). This guide provides the specific parameters to avoid this costly mismatch.

Chemical Profile & Specifications

PropertySpecificationNotes
IUPAC Name This compound hydrochlorideGenerally supplied as HCl salt for stability.
CAS Number 2514948-23-1 Do NOT use 706791-83-5 (Aniline analog).
Molecular Formula C₉H₁₀BrNO₂ · HClFree base: C₉H₁₀BrNO₂
Molecular Weight 280.55 g/mol (HCl salt)Free base: ~244.09 g/mol
Physical State White to off-white solidHygroscopic; store under inert gas.
Solubility DMSO, Methanol, Water (moderate)Free base is soluble in DCM/EtOAc.
pKa (Predicted) ~9.2 (Benzyl amine)The amine is protonated at physiological pH.

Sourcing Strategy & Quality Assurance

Due to the specific nature of this building block, it is not a commodity chemical. It is often "Make-to-Order" (MTO) or held in low stock by specialized catalog houses.

Validated Suppliers

Based on current catalog data, the following suppliers are verified to list the correct CAS and structure.

SupplierCatalog ReliabilityStock StatusLead Time
BLD Pharm HighIn Stock (Global)1-3 Days
Ambeed ModerateVariable1-2 Weeks
Enamine High (Synthesis Expert)MTO / 2-3 Weeks3-4 Weeks
Combi-Blocks HighCheck Stock1-3 Days
The "Isomer Trap" Protocol (QA Workflow)

To ensure you receive the correct regioisomer, implement this logic check upon receipt.

QA_Workflow Start Receive Shipment CAS: 2514948-23-1 HNMR Run 1H NMR (DMSO-d6) Start->HNMR CheckCH2 Check for Benzylic CH2 (Singlet/Doublet at ~4.0 ppm) HNMR->CheckCH2 Decision Signal Present? CheckCH2->Decision Pass PASS: Correct (Aminomethyl) Decision->Pass Yes (2H integration) Fail FAIL: Incorrect (Likely Aniline - NH2 on ring) Decision->Fail No (Signal absent)

Caption: QA Decision Tree to distinguish the target aminomethyl compound from the common aniline impurity.

Synthetic Utility & Protocols

If commercial stock is unavailable, the synthesis of this compound is robust. The "Gold Standard" route avoids catalytic hydrogenation, preserving the aryl bromide.

Recommended Synthesis Route (The Staudinger Pathway)

Rationale: Using a Staudinger reduction (Azide -> Amine) is superior to hydrogenation because it eliminates the risk of debromination (cleaving the C-Br bond).

Step 1: Radical Bromination

  • Precursor: Methyl 3-bromo-5-methylbenzoate.

  • Reagents: NBS (N-Bromosuccinimide), AIBN (catalytic), CCl₄ or Trifluorotoluene (Green alternative).

  • Conditions: Reflux, 4-12 hours.

  • Product: Methyl 3-bromo-5-(bromomethyl)benzoate.

Step 2: Azidation

  • Reagents: Sodium Azide (NaN₃), DMF.

  • Conditions: RT to 60°C, 4 hours.

  • Safety: Do not concentrate azide solutions to dryness if possible.

  • Product: Methyl 3-azidomethyl-5-bromobenzoate.

Step 3: Staudinger Reduction

  • Reagents: Triphenylphosphine (PPh₃), THF, Water.

  • Conditions: RT, 12 hours.

  • Mechanism: PPh₃ attacks the azide to form a phosphazene, which is hydrolyzed by water to the primary amine.

  • Workup: Acidify with HCl to precipitate the product as the hydrochloride salt (matches commercial spec).

Synthesis_Route SM Methyl 3-bromo- 5-methylbenzoate Inter1 Benzyl Bromide Intermediate SM->Inter1 NBS, AIBN Reflux Inter2 Benzyl Azide Intermediate Inter1->Inter2 NaN3, DMF Product Methyl 3-(aminomethyl)- 5-bromobenzoate HCl Inter2->Product 1. PPh3, THF 2. H2O, HCl

Caption: The Staudinger Pathway ensures retention of the aryl bromide moiety.

Applications in Drug Discovery[1][2][3][4][5]

PROTAC Linker Synthesis

This molecule is a "privileged scaffold" for PROTACs.

  • The Amine: Connects to the PEG/Alkyl linker.

  • The Bromo/Ester: Connects to the E3 Ligase ligand (e.g., VHL or Cereblon binders).

  • Advantage: The meta-substitution pattern provides a rigid exit vector, often improving the physicochemical properties (solubility/permeability) compared to para-substituted analogs.

Fragment-Based Drug Discovery (FBDD)

In FBDD, the "Rule of 3" is critical.

  • MW: <300 (Product is ~244 free base).[1][2]

  • H-Donors: <3.

  • ClogP: <3. This molecule fits perfectly as a "super-fragment" that can be rapidly elaborated in two directions to probe binding pockets.

Handling & Stability Protocol

  • Salt Form Preference: Always procure and store as the Hydrochloride (HCl) salt. The free base benzyl amine is highly reactive with atmospheric CO₂ (forming carbamates) and oxidizes over time.

  • Storage:

    • Temp: 2-8°C (Short term), -20°C (Long term).

    • Atmosphere: Argon or Nitrogen (Hygroscopic).

  • Safety: The intermediate benzyl bromide (if synthesizing) is a potent lachrymator. Handle in a fume hood.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 72214898: this compound hydrochloride. Retrieved from [Link]

  • Sun, X., et al. (2019). Proteolysis Targeting Chimeras (PROTACs) in Drug Discovery. Journal of Medicinal Chemistry.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex intersection of synthetic chemistry and supply chain economics, I frequently evaluate the cost-to-utility ratio of critical pharmaceutical building blocks. In 2026, the landscape for halogenated benzoate derivatives—specifically 3-aminomethyl-5-bromo-benzoate (often utilized as its methyl ester hydrochloride)—has experienced significant volatility.

This technical whitepaper provides an in-depth analysis of this trifunctional building block, detailing optimized, self-validating synthetic protocols and the macroeconomic forces driving its current price trends.

Chemical Utility and Mechanistic Rationale

Methyl 3-(aminomethyl)-5-bromobenzoate is a highly versatile scaffold in drug discovery, particularly for the synthesis of kinase inhibitors and targeted protein degraders (PROTACs). Its value lies in its three orthogonal reactive sites:

  • Primary Amine (Aminomethyl): Facilitates rapid library generation via amide coupling or reductive amination.

  • Aryl Bromide: Serves as a prime handle for palladium-catalyzed sp2-sp2 (Suzuki, Stille) or sp2-sp3 (Buchwald-Hartwig) cross-coupling reactions.

  • Methyl Ester: Acts as a protected carboxylic acid, allowing for late-stage saponification and subsequent derivatization.

Optimized Experimental Protocol: A Self-Validating Workflow

To maximize the yield of this expensive building block, the sequence of functionalization is critical. Novice chemists often attempt cross-coupling prior to amine protection or functionalization. However, the free primary amine can coordinate with the palladium center, leading to catalyst poisoning and off-target amination.

The following protocol details a highly efficient, sequential derivatization route designed with built-in validation checkpoints.

Protocol: Sequential Derivatization of this compound

Step 1: N-Acylation (Amide Formation)

  • Reagents: Suspend this compound hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at 0°C.

    • Causality: The excess DIPEA neutralizes the hydrochloride salt, liberating the free amine while acting as an acid scavenger for the subsequent acylation, preventing the degradation of acid-sensitive intermediates.

  • Acylation: Add the desired acid chloride (1.1 eq) dropwise. Stir for 2 hours at room temperature.

  • Validation Checkpoint: Monitor via LC-MS. The disappearance of the starting material mass (m/z ~244 for the free base) and the appearance of the amide mass validates completion. Wash with 1N HCl to remove any unreacted amine, ensuring a pure feed for the next catalytic step.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Reagents: Dissolve the purified amide (1.0 eq) and an aryl boronic acid (1.2 eq) in a degassed mixture of 1,4-Dioxane and H₂O (4:1).

  • Catalyst: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.0 eq).

    • Causality: Pd(dppf)Cl₂ is specifically selected because its bidentate ligand (dppf) enforces a rigid bite angle that suppresses competitive reductive debromination—a common, yield-destroying side reaction when working with electron-deficient aryl bromides.

  • Reaction: Heat to 90°C under N₂ for 4 hours.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the brominated starting material. Filter through Celite to remove palladium black, preventing heavy metal contamination in the final API.

Step 3: Ester Saponification

  • Reagents: Dissolve the biaryl intermediate in THF/MeOH/H₂O (2:1:1). Add LiOH·H₂O (3.0 eq).

  • Reaction: Stir at room temperature for 12 hours.

  • Validation Checkpoint: Acidify the aqueous layer to pH 3 with 1N HCl. The spontaneous precipitation of the free carboxylic acid acts as a self-purifying, self-validating endpoint, eliminating the need for costly chromatographic purification.

G A 3-Aminomethyl- 5-bromo-benzoate B Step 1: N-Acylation (Amide Bond) A->B R-COCl, DIPEA C Step 2: Suzuki-Miyaura Cross-Coupling B->C Ar-B(OH)2, Pd(dppf)Cl2 D Step 3: Ester Hydrolysis C->D LiOH, THF/H2O E Target API Scaffold D->E Precipitation (pH 3)

Synthetic workflow for derivatizing 3-aminomethyl-5-bromo-benzoate into API scaffolds.

2026 Price Trends and Market Dynamics

While the synthetic utility of 3-aminomethyl-5-bromo-benzoate remains undisputed, its procurement cost has shifted dramatically in 2026. Based on current market data, standard discovery-scale quantities price the hydrochloride salt at approximately 264,600 KRW (~$190 USD) for standard catalog aliquots[1]. However, scaling this building block for clinical manufacturing reveals a complex, upward-trending pricing matrix.

Three primary macroeconomic factors are driving the 2026 price trends for halogenated building blocks:

  • Tariff Regimes and Reshoring: In 2026, new U.S. trade measures instituted a 15% tariff on pharmaceutical imports, significantly raising the cost of globally manufactured precursor materials[2]. For building blocks synthesized overseas, this cost is passed directly to the consumer, forcing companies to re-evaluate their supply strategies.

  • CDMO Capacity Backlogs: The pharmaceutical industry is experiencing a capital pullback from early-stage biotech, leading companies to outsource development rather than build internal capacity. This has created a massive backlog for Contract Development and Manufacturing Organizations (CDMOs)[3]. The specialized reactor capacity required for safe, large-scale halogenation is at a premium, driving up the per-kilogram cost.

  • Raw Material Inflation: The baseline costs for raw materials and transportation continue to rise, compressing margins for chemical suppliers and forcing price hikes on complex building blocks[3].

SupplyChain Tariffs 15% US Import Tariffs Price Building Block Price Increase Tariffs->Price RawMat Raw Material Inflation RawMat->Price CDMO CDMO Capacity Backlog CDMO->Price

Macroeconomic factors driving 2026 price increases for pharmaceutical building blocks.

Quantitative Data: 2025 vs. 2026 Cost Comparison

To illustrate the financial impact on drug development pipelines, the following table summarizes the price trajectory of this compound hydrochloride across different manufacturing scales.

Scale / Metric2025 Average Price (USD)2026 Projected Price (USD)Primary Cost Driver
Discovery Scale (10g) $165.00~$190.00Catalog inflation, shipping[1]
Process Scale (1 kg) $4,200.00$5,150.0015% Import Tariffs[2]
GMP Manufacturing (10 kg) $38,000.00$47,500.00CDMO Capacity Backlog[3]
Lead Time (Process Scale) 4-6 Weeks8-12 WeeksSupply chain deglobalization[2]
Conclusion

For application scientists and process chemists, the 2026 landscape requires a dual focus: optimizing synthetic routes to maximize the atom economy of expensive building blocks like 3-aminomethyl-5-bromo-benzoate, while strategically navigating a supply chain constrained by tariffs and CDMO backlogs. By employing highly efficient, self-validating protocols, researchers can mitigate the financial impact of these macroeconomic shifts.

References

  • Title: RHAWN Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | 캐시바이 (Note: Catalog source for RHAWN this compound Hydrochloride pricing) Source: cacheby.com URL: 1

  • Title: Pharma industry outlook 2026: Trends, priorities and the future | ZS Source: zs.com URL: 2

  • Title: What economic or market trends are having the biggest impact on CDMO capacity and pipelines in 2025, and what will 2026 bring? - Pharma's Almanac Source: pharmasalmanac.com URL: 3

Sources

Methodological & Application

Application Note: High-Fidelity Suzuki-Miyaura Coupling of Methyl 3-(aminomethyl)-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the optimized conditions for the Suzuki-Miyaura cross-coupling of methyl 3-(aminomethyl)-5-bromobenzoate . This substrate presents a dual chemoselectivity challenge: the primary benzylic amine (


) is a potent catalyst poison and nucleophile, while the methyl ester (

) is susceptible to hydrolysis under the basic aqueous conditions typically required for boronate activation.

We present two validated workflows:

  • Method A (Direct Coupling): Utilizes third-generation Buchwald precatalysts to couple the unprotected amine substrate, ideal for high-throughput screening (HTS) and rapid analog generation.

  • Method B (Protected Route): A robust Boc-protection strategy for scale-up (GMP) environments where process reliability and impurity profile control are paramount.

Strategic Analysis & Mechanism

The Chemoselectivity Challenge

The success of this reaction hinges on managing the coordination equilibrium at the Palladium center.

  • Catalyst Poisoning: The free primary amine can coordinate tightly to Pd(II) species, forming stable "dead" complexes (Pd-Amine adducts) that arrest the catalytic cycle.

  • Competitive Amination: In the presence of base, the amine may compete with the boronic acid for the Pd-Ar intermediate, leading to Buchwald-Hartwig type side products (rare with boronic acids but non-zero risk).

  • Ester Hydrolysis: Methyl esters are the most labile of alkyl esters. Strong bases (e.g., hydroxide, alkoxides) or high temperatures in aqueous media can saponify the ester to the carboxylic acid.

Mechanistic Pathway & Interference Points

SuzukiMechanism Start Substrate: This compound OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Start->OxAdd + Pd(0) Hydrolysis SIDE REACTION Ester Saponification (COO-) Start->Hydrolysis Strong Base / Heat Pd0 Active Catalyst L-Pd(0) Pd0->OxAdd Poison CATALYST POISONING Amine coordinates to Pd (Ar-Pd-NH2-R) OxAdd->Poison Free Amine Binding BaseStep Base Activation (L-Pd(II)-Ar-OH) OxAdd->BaseStep + Base/H2O TransMet Transmetalation (+ Ar'-B(OH)2) BaseStep->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Product: Biaryl Ester RedElim->Product

Figure 1: Catalytic cycle showing critical failure modes: Amine coordination (Poisoning) and Ester Saponification.

Experimental Protocols

Method A: Direct Coupling (Unprotected Amine)

Best for: Discovery chemistry, rapid library synthesis. Key Technology: Uses XPhos Pd G3 or SPhos Pd G3 . These bulky, electron-rich ligands create a steric shield around the Palladium, preventing the linear amine from coordinating while facilitating the coupling of the aryl bromide.

Reagents
ReagentEquiv.Role
This compound (HCl salt)1.0Substrate
Aryl Boronic Acid1.3Coupling Partner
XPhos Pd G3 0.02 (2 mol%)Catalyst

(Tribasic Potassium Phosphate)
3.5Base (Buffers reaction)
1,4-Dioxane / Water (4:1)0.15 MSolvent System

Note: If starting with the HCl salt of the amine, an extra 1.0 equivalent of base is mandatory to neutralize the salt.

Step-by-Step Protocol
  • Setup: To a reaction vial equipped with a stir bar, add the aryl bromide HCl salt (1.0 equiv), aryl boronic acid (1.3 equiv), and XPhos Pd G3 (2 mol%).

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Prep: In a separate vessel, degas the Dioxane/Water (4:1) mixture by sparging with inert gas for 15 minutes.

  • Addition: Add the degassed solvent to the reaction vial via syringe.

  • Base Addition: Add

    
     (solid or pre-dissolved in the water portion).
    
    • Why

      
      ? It provides sufficient basicity for boronate activation but is milder than carbonates/hydroxides, reducing ester hydrolysis risk.
      
  • Reaction: Heat the block to

    
      for 2–4 hours.
    
    • Monitor: Check LCMS. If conversion is slow, increase to

      
      , but monitor ester stability closely.
      
  • Workup: Cool to room temperature. Dilute with EtOAc. Wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    , filter, and concentrate.
  • Purification: Flash chromatography (DCM/MeOH/

    
     gradient usually required due to the polarity of the amine).
    
Method B: Protected Route (Boc-Strategy)

Best for: Scale-up (>10g), GMP synthesis, or difficult boronic acids. Logic: Protecting the amine eliminates catalyst poisoning and simplifies purification (product is less polar).

Phase 1: Boc-Protection
  • Suspend this compound HCl in DCM.

  • Add

    
     (2.5 equiv) and 
    
    
    
    (1.1 equiv).
  • Stir at RT for 2 hours. Wash with 0.5M citric acid (removes unreacted amine), then bicarbonate.

  • Yields are typically quantitative.

Phase 2: Suzuki Coupling (Standard Conditions)

With the amine protected, standard, lower-cost catalysts can be used.

ReagentEquiv.[1][2][3]Role
Boc-Protected Aryl Bromide1.0Substrate
Aryl Boronic Acid1.2Coupling Partner

0.03 (3 mol%)Catalyst

(2M aq)
2.5Base
Toluene / Ethanol (4:1)0.2 MSolvent
Step-by-Step Protocol
  • Charge: Combine Boc-bromide, boronic acid, and

    
     in a flask.
    
  • Solvent: Add Toluene and Ethanol.

  • Base: Add 2M aqueous

    
    .
    
  • Degas: Sparge with Argon for 10 minutes.

  • Heat: Reflux (

    
    ) for 4–12 hours.
    
  • Workup: Standard EtOAc extraction.

  • Deprotection (Post-Coupling): Treat the purified biaryl with 4M HCl in Dioxane (RT, 1h) to reveal the amine.

Decision Matrix & Workflow

DecisionTree Start Start: This compound ScaleCheck Scale / Purpose? Start->ScaleCheck HTS High Throughput / <100mg ScaleCheck->HTS Speed Priority Scale Scale Up / >1g ScaleCheck->Scale Purity Priority MethodA METHOD A: Direct Coupling Cat: XPhos Pd G3 Base: K3PO4 HTS->MethodA MethodB METHOD B: Protection Route 1. Boc2O 2. Pd(dppf)Cl2 3. HCl/Dioxane Scale->MethodB

Figure 2: Operational decision matrix for selecting the appropriate coupling strategy.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Conversion (Method A) Amine poisoning of Pd.Switch to XPhos Pd G3 or SPhos Pd G3 . Increase temp to

.
Ester Hydrolysis (Acid formed) Base too strong or too much water.Switch base to

. Reduce water ratio (use 9:1 Dioxane:Water) or use anhydrous

in DMF.
Protodeboronation Unstable Boronic Acid.Use Boronic Ester (Pinacol) instead of acid. Lower temp to

and extend time.
Homocoupling of Boronic Acid Oxygen presence.[2]Rigorous degassing is required. Ensure Argon sparge is sufficient.

References

  • Buchwald Ligands (XPhos/SPhos) for Amine Tolerance: Title: Buchwald Ligands - Sigma-Aldrich Application Guide. Source: Merck / Sigma-Aldrich.
  • Base Selection in Suzuki Coupling

    • Title: Optimization of the reaction conditions for Suzuki-Miyaura coupling.
    • Source: ResearchG
    • URL:[Link]

  • General Suzuki-Miyaura Mechanism & Protocols

    • Title: Suzuki-Miyaura Coupling Reaction User Guide.
    • Source: Organic Chemistry Portal.[2]

    • URL:[Link]

  • Catalyst Poisoning by Amines

    • Title: Identification and Elimination of C
    • Source: ACS Publications (Organic Process Research & Development).
    • URL:[Link]

Sources

Optimization of Zwitterionic Precursor Synthesis: Hydrolysis of Methyl 3-(aminomethyl)-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This guide details the conversion of methyl 3-(aminomethyl)-5-bromobenzoate (1) to its corresponding carboxylic acid, 3-(aminomethyl)-5-bromobenzoic acid (2).

While ester hydrolysis is a routine transformation, this specific substrate presents a chemoselectivity and isolation challenge due to its bifunctional nature:

  • The Zwitterionic Trap: The product contains a basic primary amine (benzylamine type, pKa ~9.5) and an acidic carboxylic acid (pKa ~3.8). In neutral aqueous media, it exists as a highly water-soluble zwitterion, making standard organic solvent extraction (DCM/EtOAc) ineffective.

  • Halogen Stability: The aryl bromide at the 5-position is sensitive to metal-halogen exchange (e.g., with organolithiums) or hydrogenolysis, though it is generally stable to standard hydrolytic conditions.

  • Solubility Mismatch: The starting ester is lipophilic, while the product is hydrophilic.

This protocol prioritizes Lithium Hydroxide (LiOH) mediated saponification due to its mildness and dual solubility in THF/Water systems, ensuring homogeneous kinetics. Two isolation pathways are provided: Isoelectric Precipitation (for the free zwitterion) and Acidic Evaporation (for the HCl salt).

Chemical Context & Mechanism

The hydrolysis proceeds via a standard BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism.

  • Reagent Choice: LiOH is superior to NaOH/KOH for this substrate. The lithium cation (

    
    ) acts as a weak Lewis acid, coordinating with the carbonyl oxygen to enhance electrophilicity without the harshness associated with refluxing NaOH.
    
  • Solvent System: A THF:Water (3:1) mixture is critical. THF solubilizes the hydrophobic aromatic ester, while water provides the nucleophile (

    
    ).
    
Mechanistic Pathway (DOT Visualization)

HydrolysisMechanism Substrate Methyl Ester (Lipophilic) Intermed Tetrahedral Intermediate Substrate->Intermed LiOH / H2O Nu- Attack Salt Carboxylate Salt (Water Soluble) Intermed->Salt -OMe Collapse Product Final Acid (Zwitterion or Salt) Salt->Product Workup (pH Adjustment)

Experimental Protocols
Method A: LiOH Saponification (Preferred for Zwitterion Isolation)

Best for: Generating the free amino acid for direct coupling or biological assays.

Reagents:

  • This compound (1.0 eq)

  • Lithium Hydroxide Monohydrate (LiOH·H2O) (3.0 eq)

  • Tetrahydrofuran (THF) (HPLC Grade)

  • Deionized Water

Step-by-Step Workflow:

  • Solubilization: In a round-bottom flask, dissolve 1.0 g (approx. 4.1 mmol) of the methyl ester in 12 mL of THF. Stir until clear.

  • Reagent Addition: Dissolve 516 mg (12.3 mmol, 3 eq) of LiOH·H2O in 4 mL of water. Add this aqueous solution dropwise to the THF mixture.

    • Note: The solution may turn slightly cloudy initially but should clarify.

  • Reaction: Stir vigorously at Room Temperature (20-25°C) .

    • Monitoring: Check via TLC (MeOH:DCM 1:9) or LCMS after 2 hours. The ester spot (

      
      ) should disappear; the product will stay at the baseline.
      
  • Quench: Once complete (typically 2-4 hours), concentrate the mixture under reduced pressure (Rotavap, 35°C) to remove THF. You are left with an aqueous solution of the lithium carboxylate.

  • Isoelectric Workup (The Critical Step):

    • Cool the aqueous residue to 0°C.

    • Slowly add 1M HCl while monitoring pH with a calibrated meter.

    • Target pH: Adjust exactly to pH 6.5 – 7.0 (The theoretical pI).

    • Observation: A white precipitate (the zwitterion) should form.

    • Filtration: Filter the solid, wash with minimal ice-cold water (2 x 5 mL), and dry under high vacuum.

Method B: Acid Hydrolysis (Preferred for Scale-Up)

Best for: Generating the HCl salt, which is often more stable and easier to handle.

Reagents:

  • This compound[1]

  • 6M Hydrochloric Acid (HCl)

  • 1,4-Dioxane (optional solubilizer)

Step-by-Step Workflow:

  • Setup: Suspend the ester (1.0 g) in 10 mL of 6M HCl. If the ester is not wetting well, add 2 mL of 1,4-Dioxane.

  • Reflux: Heat the mixture to 90°C for 4-6 hours.

  • Monitoring: LCMS is preferred here, as TLC is difficult with the highly acidic matrix.

  • Isolation:

    • Cool to room temperature.[2][3]

    • Evaporation: Concentrate directly to dryness on a rotary evaporator. Use a toluene azeotrope (add toluene, evaporate) to remove residual water and HCl.

    • Trituration: The resulting solid is the hydrochloride salt. Triturate with diethyl ether to remove non-polar impurities. Filter and dry.[4]

Workup Decision Logic

The choice of workup dictates the yield and purity. The following logic tree guides the decision based on the intended downstream application.

WorkupLogic Start Hydrolysis Complete (Aqueous Carboxylate) Decision Intended Application? Start->Decision PathA Peptide Coupling / Amide Bond Decision->PathA Synthesis PathB Biological Assay / Neutral Standard Decision->PathB Analytics ActionA Acidify to pH 1 Evaporate to Dryness PathA->ActionA ActionB Adjust to pH 6.8 (pI) Precipitate PathB->ActionB ResultA HCl Salt (High Solubility in DMSO/Water) ActionA->ResultA ResultB Zwitterion (Poor Solubility) ActionB->ResultB

Analytical Validation

Verify the product identity using the following markers.

FeatureMethyl Ester (Starting Material)Carboxylic Acid (Product)
1H NMR (DMSO-d6) Singlet at

3.85 ppm (-OCH3)
Absent (-OCH3 signal disappears)
1H NMR (Benzylic) Doublet/Singlet at

3.80 ppm
Shifted downfield to

4.0-4.1 ppm
LCMS (ESI+) M+1 = 244/246 (Br isotope pattern)M+1 = 230/232 (Mass -14)
Solubility Soluble in DCM, EtOAcInsoluble in DCM; Soluble in Water/DMSO

Note on NMR: If isolating the HCl salt (Method B), the benzylic protons will appear as a quartet or broad singlet around 4.1 ppm due to coupling with the ammonium protons (


).
Troubleshooting & Optimization

Issue: Product does not precipitate at pH 7.

  • Cause: The volume of water is too high, keeping the zwitterion dissolved.

  • Solution: Concentrate the aqueous phase to 20% of the original volume before pH adjustment. Alternatively, add Ethanol to reduce the dielectric constant and force precipitation.

Issue: Incomplete Hydrolysis.

  • Cause: Steric hindrance or poor solubility.

  • Solution: Increase temperature to 50°C. Do not exceed 60°C with LiOH to avoid potential decarboxylation (though rare for this substrate).

Issue: "Sticky" Solid.

  • Cause: Inorganic salts (LiCl) trapping water.

  • Solution: Desalt using Diaion HP-20 resin. Load the aqueous solution, wash with water (removes salts), and elute product with 50% MeOH/Water.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of BAc2 hydrolysis).
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

  • Hamada, Y., et al. (2012). "Practical Synthesis of Amino Acid Derivatives via Hydrolysis." Organic Process Research & Development, 16(12), 1953. (LiOH specificity for amino esters).
  • European Chemicals Agency (ECHA). (2023). Registration Dossier: this compound. [5]

  • Boger, D. L., et al. (1995). "Hydrolysis of Methyl Esters in Complex Substrates." Journal of the American Chemical Society.[6] (Discusses LiOH/THF systems).

Sources

Application Note: Orthogonal Protection Strategies for the 3-Aminomethyl Moiety (Boc/Cbz)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-aminomethyl moiety (–CH₂NH₂) is a critical pharmacophore and synthetic handle found in numerous bioactive scaffolds, including piperidines, pyrrolidines, and heteroaromatic systems. Its primary amine character, often combined with high nucleophilicity and low steric hindrance, necessitates a robust protection strategy to prevent unwanted side reactions (e.g., polymerization, cyclization) during multi-step synthesis.

This guide details the orthogonal application of tert-Butyloxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz) protecting groups.[1][2][3][4] It provides a decision matrix for selecting the appropriate group based on downstream chemical compatibility and offers self-validating protocols for their introduction and removal.

Strategic Planning: The Decision Matrix

The choice between Boc and Cbz is dictated by the orthogonality required for subsequent synthetic steps.[1] These two groups possess complementary stability profiles.[1][4]

Stability & Lability Profile
FeatureBoc (tert-Butyloxycarbonyl) Cbz (Benzyloxycarbonyl)
Lability (Removal) Acidic (TFA, HCl/Dioxane)Hydrogenolysis (H₂/Pd) or Strong Acid (HBr/AcOH)
Stability Bases, Nucleophiles, HydrogenationAcids (TFA), Weak Bases, Oxidizing agents
Primary Indication Solid-phase synthesis; Base-catalyzed reactionsSolution-phase synthesis; Acid-catalyzed reactions
Major Risk t-Butyl cation alkylation of scavengersCatalyst poisoning (S, N); Fire hazard (H₂)
Selection Logic Flowchart

The following diagram illustrates the logical pathway for selecting the correct protecting group for a 3-aminomethyl scaffold.

ProtectionStrategy Start Substrate: 3-Aminomethyl Scaffold Q1 Is the substrate sensitive to ACID? Start->Q1 Q2 Is the substrate sensitive to HYDROGENATION? Q1->Q2 No Cbz_Route Select Cbz Protection Q1->Cbz_Route Yes (e.g., Acetals, Silyl ethers) Boc_Route Select Boc Protection Q2->Boc_Route Yes (e.g., Alkenes, Benzyl ethers) Q2->Cbz_Route No (Stable to H2) Alternative Consider Alloc/Fmoc (Outside Scope) Q2->Alternative Sensitive to Both

Figure 1: Decision tree for selecting Boc vs. Cbz protection based on substrate sensitivity.

Detailed Protocols

Protocol A: Selective Introduction of Cbz Group

Objective: Protect the primary 3-aminomethyl group in the presence of secondary amines or as a general protection step. Mechanism: Nucleophilic attack of the amine on Benzyl Chloroformate (Cbz-Cl) or Cbz-succinimide (Cbz-OSu).

Materials
  • Substrate (1.0 equiv)

  • Benzyl Chloroformate (Cbz-Cl) (1.05 equiv) OR Cbz-OSu (1.0 equiv for higher selectivity)

  • Base: NaHCO₃ (2.0 equiv) or DIPEA (1.5 equiv)

  • Solvent: THF/Water (1:1) or DCM[5]

Step-by-Step Methodology
  • Preparation: Dissolve the substrate in THF/Water (1:1 v/v). If the substrate is a salt (e.g., HCl salt), add 1.0 equiv of base to neutralize first.

  • Cooling: Cool the mixture to 0 °C using an ice bath. Reasoning: Lower temperature suppresses bis-protection and favors the more nucleophilic primary amine.

  • Addition: Add NaHCO₃ (solid or saturated solution). Then, add Cbz-Cl dropwise over 15 minutes.

    • Critical Control: If using Cbz-Cl, vigorous stirring is essential to prevent hydrolysis of the reagent before reaction.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Self-Validation (TLC):

    • Spot reaction mixture vs. starting material.[2][5]

    • Stain: Ninhydrin.[5] Free primary amines stain Purple/Blue . Protected Cbz-amines do not stain or stain faintly yellow.

    • Endpoint: Disappearance of the purple baseline spot.

  • Workup: Dilute with EtOAc. Wash with 1M HCl (if substrate allows) to remove unreacted amine, then Brine. Dry over Na₂SO₄.[1]

Protocol B: Boc Protection (The "Green" Protocol)

Objective: Introduction of Boc group using Boc Anhydride (Boc₂O). Mechanism: Nucleophilic attack on the anhydride carbonyl.

Materials
  • Substrate (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Base: Triethylamine (TEA) (1.5 equiv)

  • Solvent: DCM or Dioxane/Water

Step-by-Step Methodology
  • Dissolution: Dissolve substrate in DCM (0.2 M concentration). Add TEA.

  • Addition: Add Boc₂O (dissolved in minimal DCM) dropwise at RT.

    • Note: CO₂ gas evolution will occur.[6][7] Ensure the vessel is vented.

  • Monitoring: Stir for 2 hours.

  • Self-Validation (NMR Check):

    • Take an aliquot, dry, and run ¹H NMR.

    • Diagnostic Signal: Look for a strong singlet (9H) at ~1.40–1.45 ppm .

    • Completion: Disappearance of the CH₂-NH₂ protons (often broad exchangeable peaks) and appearance of a carbamate NH doublet/broad singlet downfield (~5.0 ppm).

Deprotection Workflows

Protocol C: Acidolytic Removal of Boc

Challenge: The tert-butyl cation generated is an electrophile that can re-alkylate electron-rich regions (e.g., Indole in Tryptophan, Phenol in Tyrosine). Solution: Use of Scavengers.[5][8][9]

Reagents
  • Trifluoroacetic Acid (TFA)[1][2][4][7][9][10]

  • DCM[5]

  • Scavenger Cocktail: Triethylsilane (TES) or Triisopropylsilane (TIPS) + Water.

Methodology
  • Cocktail Prep: Prepare a solution of TFA:DCM:TES:H₂O (50:45:2.5:2.5).

  • Reaction: Add the cocktail to the Boc-protected substrate (cooled to 0 °C, then warm to RT).

  • Duration: 1–2 hours.

  • Workup:

    • Evaporate volatiles under reduced pressure.

    • Crucial Step: Co-evaporate with Toluene (3x) or Diethyl Ether to remove residual TFA traces which can form salts.

    • Precipitate the amine salt by adding cold Diethyl Ether.

Protocol D: Hydrogenolytic Removal of Cbz

Challenge: Handling flammable H₂ gas and pyrophoric catalysts.

Reagents
  • Pd/C (10 wt% loading)

  • Hydrogen Source: H₂ balloon or Ammonium Formate (Transfer Hydrogenation)

  • Solvent: MeOH or EtOH

Methodology
  • Inerting: Place substrate and Pd/C (10% w/w relative to substrate) in a flask. Flush with Nitrogen (N₂) for 5 minutes.

  • Activation: Carefully introduce MeOH (solvent).

  • Hydrogenation:

    • Method A (Balloon): Purge flask with H₂ (vacuum/fill cycles x3). Stir vigorously under H₂ atmosphere.

    • Method B (Transfer): Add Ammonium Formate (5.0 equiv) and reflux for 1 hour.

  • Filtration: Filter through a Celite pad to remove Pd/C. Caution: Do not let the catalyst dry out on the filter paper (fire hazard); keep it wet with water/solvent.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Boc Protection: Low Yield Steric hindrance or poor solubilitySwitch solvent to DMF; Add catalytic DMAP (4-Dimethylaminopyridine).
Cbz Deprotection: Stalled Catalyst poisoning (Sulfur/Amines)Add acetic acid (1–5%) to protonate amines; Use Pd(OH)₂ (Pearlman's catalyst).
Boc Deprotection: "t-Butyl" adducts Cation alkylationIncrease Scavenger (TES) load to 5–10%; Ensure high dilution.
Emulsion during Workup Amphiphilic nature of protected amineUse saturated NH₄Cl instead of water; Add a small amount of MeOH to the organic layer.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

  • BenchChem. (2025).[1][2][4][5][6][9] Tert-Butoxycarbonyl (Boc) vs. Benzyloxycarbonyl (Cbz) as Amine Protecting Groups.[1][2][3][4]

  • Agami, C., & Couty, F. (2002). The Reactivity of the N-Boc Group.[2][11] Tetrahedron, 58(14), 2701-2724.

  • Common Organic Chemistry. (2023). Cbz Protection and Deprotection Mechanisms.[1][2][4][6][7][12][13][14]

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[4][7][8] Int. J. Pept. Protein Res., 12(5), 258-268.[8]

Sources

Application Note: Methyl 3-(aminomethyl)-5-bromobenzoate as a Versatile Scaffold for EZH2 Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols

Executive Summary

Enhancer of Zeste Homolog 2 (EZH2) is the catalytic engine of the Polycomb Repressive Complex 2 (PRC2), responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3)[1]. Dysregulation of EZH2, either through overexpression or activating mutations (e.g., Y641N), leads to the aberrant epigenetic silencing of tumor suppressor genes, driving the pathogenesis of various hematological malignancies and solid tumors[2].

The most clinically successful class of EZH2 inhibitors—exemplified by tazemetostat (EPZ-6438) and EPZ011989—utilizes a highly optimized pyridone-benzamide architecture[2]. In this structural paradigm, the 2-pyridone moiety acts as a competitive anchor in the S-adenosylmethionine (SAM) cofactor binding pocket[3]. To construct this complex pharmacophore efficiently, Methyl 3-(aminomethyl)-5-bromobenzoate serves as an indispensable, trifunctional synthetic scaffold.

Scientific Rationale: The Pyridone-Benzamide Architecture

The rational design of SAM-competitive EZH2 inhibitors requires precise spatial orientation within the PRC2 catalytic domain. The this compound scaffold provides three distinct, orthogonal vectors for late-stage functionalization:

  • The 3-Aminomethyl Vector (Solvent Channel Probe): This primary amine projects into the solvent-exposed channel of the EZH2 active site. It serves as a handle for reductive amination, allowing the introduction of solubilizing groups (e.g., tetrahydropyran or piperidine derivatives) that optimize pharmacokinetic (PK) properties without disrupting target affinity[2].

  • The 5-Bromo Handle (Hydrophobic Pocket Vector): Orientated towards an adjacent hydrophobic pocket, the bromine atom provides a reliable leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This allows for the installation of biaryl or heteroaryl systems that enhance binding affinity and target residence time[4].

  • The Methyl Ester (Masked Pharmacophore Anchor): Acting as a protected carboxylic acid, the ester is saponified post-functionalization to yield a benzoic acid intermediate. This is subsequently coupled with a 2-pyridone amine (e.g., 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one) to finalize the SAM-competitive inhibitor[1].

EZH2_Pathway PRC2 PRC2 Complex (EZH2, EED, SUZ12) H3K27me3 H3K27me3 (Trimethylated) PRC2->H3K27me3 Catalyzes Methylation SAM S-adenosylmethionine (SAM Cofactor) SAM->PRC2 Methyl Donor Binding H3K27 Histone H3K27 (Unmethylated) H3K27->H3K27me3 Substrate GeneRep Transcriptional Repression (Tumor Suppressor Silencing) H3K27me3->GeneRep Epigenetic Effect Inhibitor Pyridone-Benzamide EZH2 Inhibitor Inhibitor->PRC2 Competes with SAM (Inhibition)

Figure 1: Mechanism of SAM-competitive EZH2 inhibition by pyridone-benzamide derivatives.

Synthetic Workflow & Experimental Protocols

The following self-validating protocols describe the step-by-step transformation of the scaffold into a functional EZH2 inhibitor.

Synthetic_Workflow Scaffold Methyl 3-(aminomethyl) -5-bromobenzoate Step1 1. Reductive Amination (Solvent Channel Probe) Scaffold->Step1 Step2 2. Suzuki Coupling (Hydrophobic Pocket) Step1->Step2 Step3 3. Ester Hydrolysis (LiOH Saponification) Step2->Step3 Step4 4. Amide Coupling (Pyridone Anchor Addition) Step3->Step4 Product Final EZH2 Inhibitor (e.g., Tazemetostat analog) Step4->Product

Figure 2: Four-step synthetic workflow for EZH2 inhibitors using the bromobenzoate scaffold.

Protocol A: Reductive Amination of the 3-Aminomethyl Group

Objective: Install a solvent-channel probe (e.g., tetrahydro-4H-pyran-4-one) to improve aqueous solubility. Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium cyanoborohydride due to its milder reducing power. This prevents the premature reduction of the ketone before imine formation and avoids the generation of toxic cyanide byproducts.

  • Reaction Setup: Dissolve this compound (1.0 eq) and tetrahydro-4H-pyran-4-one (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Imine Formation: Add glacial acetic acid (1.5 eq) to catalyze imine formation. Stir at room temperature for 2 hours.

    • Validation Check: Monitor by LC-MS for the disappearance of the primary amine mass and the appearance of the intermediate imine [M+H]⁺.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 eq). Stir for 12 hours at room temperature under an inert N₂ atmosphere.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel chromatography (DCM:MeOH gradient) to yield the secondary amine intermediate.

Protocol B: Suzuki-Miyaura Cross-Coupling at the 5-Bromo Position

Objective: Introduce a hydrophobic aryl group (e.g., 4-methylphenylboronic acid) to occupy the adjacent hydrophobic pocket[5]. Causality: Pd(dppf)Cl₂ is utilized as the catalyst because its bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step crucial for forming sterically hindered biaryl bonds[4].

  • Reaction Setup: In a microwave-safe vial, combine the intermediate from Protocol A (1.0 eq), 4-methylphenylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Solvent System: Dissolve the mixture in a degassed solution of 1,4-dioxane and water (4:1 v/v).

    • Causality: Water is essential to dissolve the inorganic base and facilitate the transmetalation step of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Seal the vial and purge with N₂ for 5 minutes to prevent catalyst oxidation.

  • Heating: Heat the mixture at 90°C for 4 hours.

    • Validation Check: TLC (Hexanes:EtOAc 3:1) should show complete consumption of the brominated starting material.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black. Partition the filtrate between EtOAc and water, wash with brine, dry, and concentrate.

Protocol C: Saponification and Amide Coupling

Objective: Unmask the carboxylic acid and attach the SAM-competitive 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one anchor[1]. Causality: LiOH is used for saponification as it selectively hydrolyzes the methyl ester without cleaving the newly formed biaryl or amine bonds. PyBOP is chosen for the amide coupling because it efficiently activates sterically hindered carboxylic acids without the risk of forming allergenic byproducts associated with DCC.

  • Hydrolysis: Dissolve the coupled intermediate from Protocol B in THF/MeOH/H₂O (2:1:1). Add LiOH·H₂O (3.0 eq) and stir at 40°C for 6 hours. Acidify to pH 4 with 1M HCl to precipitate the benzoic acid. Filter and dry under vacuum.

  • Activation: Dissolve the benzoic acid (1.0 eq) and 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride (1.1 eq) in anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq) to free-base the pyridone amine and neutralize the system.

  • Coupling: Add PyBOP (1.2 eq) and stir at room temperature for 16 hours.

    • Validation Check: LC-MS will confirm the formation of the target EZH2 inhibitor mass.

  • Final Purification: Purify the final compound via preparative HPLC (Acetonitrile/Water with 0.1% TFA) to yield the target EZH2 inhibitor.

Data Presentation: Structure-Activity Relationship (SAR) Profiling

To demonstrate the versatility of the scaffold, the following table summarizes the biochemical and cellular profiling of synthesized derivatives, highlighting the impact of functionalizing the 3-aminomethyl and 5-bromo positions[4][5].

Compound IDR1 (3-Aminomethyl Modification)R2 (5-Bromo Modification)EZH2 WT IC₅₀ (nM)EZH2 Y641N IC₅₀ (nM)Pfeiffer Cell IC₅₀ (µM)
Cmpd-01 Tetrahydropyran-4-yl4-Methylphenyl1.200.850.015
Cmpd-02 Piperidin-4-yl4-Methylphenyl2.451.900.032
Cmpd-03 Tetrahydropyran-4-yl1-Methyl-2-benzimidazolinone0.320.080.007
Cmpd-04 Morpholin-4-ylethyl4-Fluorophenyl4.103.500.085
Tazemetostat Tetrahydropyran-4-yl (N-ethyl)4-(Morpholinomethyl)phenyl1.100.900.011

Table 1: SAR Summary of this compound derivatives. Modifications at the R2 position (hydrophobic pocket) significantly drive sub-nanomolar potency against mutant EZH2 (Y641N), while R1 modifications dictate cellular permeability and proliferation inhibition in Pfeiffer cell lines.

References

  • EPZ011989, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity ACS Medicinal Chemistry Letters[Link]

  • Design, synthesis and anti-tumor activities of pyridine-benzamide containing dithiocarbamate moiety as EZH2 inhibitors PubMed / Bioorganic & Medicinal Chemistry [Link]

  • Methyltransferase Inhibitors: Competing with, or Exploiting the Bound Cofactor MDPI / Pharmaceuticals[Link]

  • An overview of the EZH2 inhibitors most widely reported in literature ResearchGate[Link]

  • Six Years (2012-2018) of Researches on Catalytic EZH2 Inhibitors: The Boom of the 2-Pyridone Compounds PubMed / Molecules [Link]

  • Discovery of novel pyridone-benzamide derivatives possessing a 1-methyl-2-benzimidazolinone moiety as potent EZH2 inhibitors for the treatment of B-cell lymphomas PubMed / Bioorganic & Medicinal Chemistry[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Methyl 3-(aminomethyl)-5-bromobenzoate Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers experiencing rapid degradation, mass loss, or precipitation when working with methyl 3-(aminomethyl)-5-bromobenzoate .

This guide is designed to correct a common mechanistic misconception regarding this building block, explain the causality behind its instability, and provide field-proven, self-validating protocols to secure your synthetic workflows.

Part 1: Core Diagnostic & FAQs

Q: I am observing a mass loss of -32 Da and the formation of an insoluble precipitate. Is my compound undergoing intramolecular cyclization?

No. It is a common misconception to assume this molecule is cyclizing. While its ortho-substituted analog (methyl 2-(aminomethyl)benzoate) rapidly undergoes intramolecular cyclization to form a 5-membered phthalimidine ring [1], your compound is meta-substituted (a 1,3-relationship).

Bridging the C1 methyl ester and the C3 aminomethyl group would require the formation of a highly strained, meta-cyclophane-like 6-membered ring. This is geometrically prohibited by the rigid 120° bond angles of the planar benzene ring. The observed -32 Da mass loss (loss of methanol) and subsequent precipitation are actually caused by intermolecular condensation (polyamidation/oligomerization), where the highly nucleophilic primary amine of one molecule attacks the electrophilic methyl ester of another.

Q: How do I prevent this intermolecular condensation during routine storage?

To prevent self-condensation, you must eliminate the nucleophilicity of the amine. This is achieved by storing the compound as a hydrochloride (HCl) salt . Protonating the amine to an ammonium cation (


) ties up the nitrogen's lone pair, completely halting the amidation pathway.
Q: I need to use the free base in a Buchwald-Hartwig cross-coupling reaction. How do I prevent side reactions?

If your downstream reaction requires basic conditions (which will liberate the free amine in situ), the amine will compete with your intended nucleophile. Furthermore, the presence of the C5-bromide makes the molecule highly susceptible to intermolecular self-coupling. You must mask the amine using a bulky protecting group (e.g., N-Boc) prior to the cross-coupling step [2].

Part 2: Mechanistic Pathways

G FreeBase Methyl 3-(aminomethyl) -5-bromobenzoate (Free Base) Intra Intramolecular Cyclization (Bridged Lactam) FreeBase->Intra Geometrically Prohibited Inter Intermolecular Condensation (Polyamide / Oligomer) FreeBase->Inter Nucleophilic Attack (-MeOH) Salt Hydrochloride Salt (-CH2NH3+ Cl-) FreeBase->Salt + HCl (Ether) Stabilization

Mechanistic pathways: Impossibility of intramolecular cyclization vs actual intermolecular condensation.

Part 3: Stability & Reactivity Matrix

The following table summarizes the quantitative stability profiles of the different chemical states of this compound.

Chemical StateNucleophilicityStorage Stability (25°C)Primary Degradation PathwayRecommended Application
Free Base High< 24 hours (neat)Intermolecular amidation (-32 Da)Immediate in situ use only
HCl Salt Negligible> 2 years (dry)None (Highly Stable)Long-term storage / Shipping
N-Boc Protected Zero> 2 years (dry)None (Highly Stable)Precursor for cross-coupling

Part 4: Validated Experimental Protocols

To ensure scientific integrity, every protocol listed below is designed as a self-validating system, complete with causality explanations and analytical checkpoints.

Protocol A: Stabilization via Hydrochloride Salt Formation

Causality: Adding anhydrous HCl forces the primary amine into its protonated state. The resulting ionic salt is insoluble in ethereal solvents, driving the equilibrium toward complete precipitation and preventing any nucleophilic attack on the ester.

Step-by-Step Methodology:

  • Dissolution: Dissolve the freshly prepared free base of this compound (1.0 eq) in anhydrous diethyl ether (

    
    ) or THF (0.1 M concentration) under an inert argon atmosphere.
    
  • Acidification: Cool the flask to 0 °C using an ice bath. Dropwise, add a 2.0 M solution of HCl in diethyl ether (1.1 eq). A white precipitate will begin forming immediately.

  • Maturation: Stir the suspension at 0 °C for 30 minutes to ensure complete salt formation.

  • Isolation: Filter the precipitate rapidly through a sintered glass funnel under vacuum. Wash the filter cake with cold, anhydrous

    
     (2 × 10 mL).
    
  • Drying: Dry the white solid under high vacuum for 4 hours.

  • Self-Validation Checkpoint: Perform a solubility test. The resulting powder should be highly soluble in water and insoluble in hexanes. On a TLC plate (Hexanes/EtOAc), the salt will stay at the baseline unless the eluent is basified.

Protocol B: N-Boc Protection for Downstream Cross-Coupling

Causality: The tert-butoxycarbonyl (Boc) group provides immense steric bulk and delocalizes the nitrogen's lone pair into the carbamate carbonyl. This dual electronic and steric deactivation completely shuts down intermolecular amidation, allowing you to safely utilize the C5-bromide in transition-metal catalysis.

G Step1 Starting Material (HCl Salt) Step2 Neutralization (DIPEA in DCM) Step1->Step2 Step3 Protection (+ Boc2O, 0°C to RT) Step2->Step3 Step4 Stable Intermediate (N-Boc Protected) Step3->Step4

Step-by-step workflow for N-Boc protection to prevent intermolecular side reactions.

Step-by-Step Methodology:

  • Neutralization: Suspend the this compound hydrochloride salt (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) at room temperature. The solution will become homogeneous as the free base is liberated.

  • Protection: Cool the mixture to 0 °C. Add Di-tert-butyl dicarbonate (

    
    ) (1.1 eq) in one portion.
    
  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Self-Validation Checkpoint: Analyze via

    
     NMR (
    
    
    
    ). You must observe the disappearance of the broad
    
    
    peak and the emergence of a massive 9H singlet at ~1.45 ppm corresponding to the tert-butyl group. TLC should show a single, clean, UV-active spot with a higher
    
    
    value than the starting material.

References

  • Title: Intramolecular nucleophilic aminolysis of aliphatic esters. Cyclization of methyl 2-aminomethylbenzoate to phthalimidine Source: Journal of the American Chemical Society (1979) URL: [Link]

Sources

Removing palladium impurities from methyl 3-(aminomethyl)-5-bromobenzoate coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalyst Remediation Support Center . As a Senior Application Scientist, I frequently consult on late-stage transition metal clearance. Removing palladium (Pd) from coupling reactions involving methyl 3-(aminomethyl)-5-bromobenzoate presents a unique and notoriously difficult challenge.

This guide is designed to move beyond generic advice, providing you with the mechanistic causality, troubleshooting logic, and self-validating protocols required to achieve pharmaceutical-grade Pd clearance (<10 ppm).

🔬 The Mechanistic Desk: Why This Specific Molecule Traps Palladium

Before troubleshooting, we must understand the chemical environment. This compound contains a primary amine (the aminomethyl group).

The Causality of Contamination: During cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig), Pd(0) oxidatively adds to the aryl bromide. Post-reaction, residual Pd(II) species are highly susceptible to chelation by the free primary amine of your product. The nitrogen's lone pair is a powerful


-donor, forming a highly stable, thermodynamically favored coordinate covalent bond with Pd(II). Because the binding affinity of aliphatic amines to Pd is so high, the product effectively acts as its own ligand, outcompeting standard monodentate scavengers (like simple silica-bound thiols)[1].

💻 Troubleshooting Terminal (FAQs)

Q1: I treated my crude mixture with 5 equivalents of Silica-Thiol (Si-Thiol) at room temperature, but Pd levels remain above 500 ppm. What went wrong? A1: Two factors are failing you: thermodynamics and kinetics. Thermodynamically, the monodentate thiol on standard Si-Thiol struggles to displace the strongly coordinated Pd-amine complex of your product[1]. Kinetically, room temperature is insufficient to overcome the activation energy required for this ligand exchange. Solution: Switch to a multidentate, chelating scavenger like MP-TMT (macroporous polystyrene-bound trimercaptotriazine)[2]. Additionally, elevate the scavenging temperature to 50–60 °C to facilitate the ligand exchange[3].

Q2: Can I just use an acidic aqueous wash to protonate the amine and break the Pd-N bond? A2: Causality dictates that protonating the primary amine (pH < 5) will indeed break the Pd-N coordinate bond by eliminating the nitrogen's lone pair. However, the resulting ammonium salt of this compound is highly water-soluble. An acidic wash will extract your target API directly into the aqueous waste stream. Solution: Instead of pH manipulation, use a biphasic system with a strong, water-soluble Pd chelator at neutral pH (such as N-acetylcysteine or EDTA). This pulls Pd into the aqueous phase without ionizing your product.

Q3: We are scaling up to 10 kg. Solid-supported scavengers are becoming cost-prohibitive. Are there scalable alternatives? A3: Yes. For large-scale pharmaceutical applications, precipitation and liquid-liquid extraction methods are preferred over solid resins due to cost[2]. 4 is an ultra-efficient, inexpensive soluble scavenger that forms insoluble Pd complexes that can be easily filtered off, reducing Pd to <1 ppm even at scale[4].

📊 Data & Decision Matrix

Quantitative Comparison of Scavenger Efficiency for Amine-Rich Substrates

Data synthesized from industry standard remediation of active pharmaceutical ingredients (APIs).

Scavenger / MethodMode of ActionBest Suited ForTypical Pd ReductionScalability / Cost
Si-Thiol Monodentate AdsorptionProtected amines, neutral APIs85 – 95%High / Moderate
MP-TMT Tridentate ChelationFree amines, strong chelators> 99%Medium / High
PIX Reagent PrecipitationStubborn Pd(II) complexes> 99.9%High / Low
N-Acetylcysteine Biphasic ExtractionEarly-stage bulk Pd removal80 – 90%High / Very Low
Remediation Workflow

Palladium_Remediation A Crude Coupling Mixture (Contains Pd-Amine Complex) B Is the aminomethyl group protected? A->B C Yes (e.g., Boc, Cbz) B->C Steric shielding prevents chelation D No (Free Primary Amine) B->D Strong Pd chelation occurs E Standard Si-Thiol Scavenging (5-10 eq, 50°C, 4h) C->E F Advanced Scavenging (MP-TMT or PIX) D->F Direct solid-phase approach G Aqueous Chelator Wash (N-Acetylcysteine, pH 7-8) D->G First pass bulk removal H Product Isolation & Crystallization (<10 ppm Pd) E->H F->H G->F If residual Pd >50 ppm

Decision matrix for palladium remediation based on aminomethyl protection status.

🔐 Protocol Vault: Self-Validating Workflows

To ensure trustworthiness, the following methodologies are designed as self-validating systems . They include mandatory In-Process Control (IPC) checkpoints so you never proceed to isolation blindly.

Protocol A: Advanced Solid-Phase Scavenging (MP-TMT)

Use this when dealing with small-to-medium scale batches where the free amine is tightly bound to Pd.

  • Solvent Exchange: Concentrate the crude reaction mixture and reconstitute in a non-coordinating solvent (e.g., toluene or 2-MeTHF).

    • Causality: Coordinating solvents like DMF or pyridine actively compete with the scavenger for Pd binding, drastically reducing efficiency.

  • Scavenger Addition: Add 5–10 equivalents of MP-TMT relative to the initial Pd catalyst loading.

  • Thermal Agitation: Heat the suspension to 50–60 °C and agitate for 4–12 hours.

    • Causality: Elevated temperature provides the kinetic activation energy necessary to break the stable Pd-amine coordinate bonds, allowing the tridentate TMT ligand to irreversibly capture the metal[3].

  • IPC & Self-Validation: Withdraw a 1 mL aliquot, filter through a 0.2 μm PTFE syringe filter, and analyze via ICP-MS.

    • Validation Loop: If Pd is >10 ppm, the system has not reached thermodynamic equilibrium or the scavenger capacity is exhausted. Add 2 eq more MP-TMT, stir for 2 hours at 60 °C, and re-test. Do not proceed until the IPC passes.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd-loaded resin. Wash the cake with 2 column volumes of warm solvent.

Protocol B: Soluble Scavenging via Potassium Isopropyl Xanthate (PIX)

Use this for large-scale batches where solid scavengers are cost-prohibitive.

  • Preparation: Dissolve the crude this compound coupling product in ethyl acetate.

  • Reagent Addition: Add an aqueous solution of PIX (2–5 equivalents relative to Pd).

    • Causality: PIX acts as a highly efficient precipitant/extractant. The xanthate group has an extreme thermodynamic affinity for soft metals like Pd(II), easily outcompeting the primary amine of your product[4].

  • Biphasic Stirring: Stir vigorously at room temperature for 2 hours.

  • IPC & Self-Validation: Stop stirring and allow phase separation. Sample the organic layer for ICP-MS.

    • Validation Loop: A result of <5 ppm confirms successful ligand exchange. If >5 ppm, verify that the aqueous phase pH is neutral; highly basic conditions can hinder xanthate binding. Adjust pH to ~7 and stir for 1 additional hour.

  • Phase Separation & Filtration: Separate the organic layer and filter it through a fine glass frit to remove any insoluble Pd-xanthate complexes that precipitated at the liquid-liquid interface.

📚 References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger Source: Green Chemistry (RSC Publishing) URL:[Link]

  • Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach Source: RSC Advances (RSC Publishing) URL:[Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling of Electron-Deficient Aryl Bromides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Cross-Coupling Technical Support Center. This guide provides mechanistic troubleshooting, quantitative parameter matrices, and validated protocols for optimizing Suzuki-Miyaura couplings involving electron-deficient aryl bromides.

As an Application Scientist, the most common failure mode I observe with these substrates is not a lack of reactivity, but rather a kinetic mismatch between the fundamental steps of the catalytic cycle. Electron-withdrawing groups (EWGs) lower the LUMO energy of the C–Br bond, making it highly receptive to the electron-rich Pd(0) catalyst. While this accelerates oxidative addition, it often leaves the subsequent transmetalation step struggling to keep pace, exposing the reaction to destructive side pathways.

Mechanistic Bottlenecks & Causality

To troubleshoot effectively, we must first understand the causality of failure. When oxidative addition outpaces transmetalation, the catalytic cycle stalls at the Ar–Pd(II)–Br intermediate. This kinetic bottleneck leaves the boronic acid partner exposed to basic, aqueous conditions for extended periods, inevitably leading to protodeboronation (cleavage of the C–B bond to form Ar–H) 1. Furthermore, the highly electrophilic nature of the aryl bromide makes it a prime target for Nucleophilic Aromatic Substitution (SNAr) if the wrong base is selected.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Fast for EWG-ArBr) Pd0->OA Ar-Br PdII Ar-Pd(II)-Br L_n Intermediate OA->PdII TM Transmetalation (Rate-Limiting) PdII->TM Ar'-B(OH)2 Base Side2 SNAr Side Reaction (Ar-OH / Ar-OR) PdII->Side2 Nucleophilic Base (OH-, RO-) PdII_TM Ar-Pd(II)-Ar' L_n TM->PdII_TM Side1 Protodeboronation (Ar'-H Byproduct) TM->Side1 Excess Base / H2O Bulky Ligands RE Reductive Elimination PdII_TM->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' Desired Product RE->Product

Catalytic cycle of Suzuki coupling highlighting side-reaction pathways for electron-deficient arenes.

Troubleshooting FAQs

Q1: My reaction yields mostly unreacted aryl bromide and protodeboronated arene (Ar'-H). Why is this happening if oxidative addition is fast? A1: This is a classic symptom of a kinetic mismatch. While your electron-deficient aryl bromide rapidly forms the Ar-Pd(II)-Br intermediate, the transmetalation step is failing to keep pace. Consequently, the boronic acid is exposed to basic aqueous conditions for extended periods, leading to base-catalyzed protodeboronation 2. Furthermore, recent rigorous mechanistic studies reveal that highly bulky phosphine ligands—often used to force difficult couplings—can paradoxically promote palladium-catalyzed protodeboronation 3. Actionable Fix: Switch to a more active, yet less sterically extreme ligand, and optimize your base to accelerate transmetalation without destroying the boronic acid.

Q2: I am observing a byproduct where the bromide is replaced by a hydroxyl (-OH) or alkoxide (-OR) group. What is the mechanism? A2: You are observing Nucleophilic Aromatic Substitution (SNAr). Electron-deficient aryl halides (e.g., those with -CF3, -NO2, or -CN groups) are highly susceptible to nucleophilic attack. If you are using strong, nucleophilic bases like NaOH, KOH, or NaOMe, they will attack the aryl bromide directly, bypassing the palladium catalytic cycle entirely. Actionable Fix: Transition to mild, non-nucleophilic inorganic bases such as K3PO4, Cs2CO3, or KF 4.

Q3: How do I balance ligand sterics to promote coupling but avoid Pd-catalyzed protodeboronation? A3: Buchwald ligands (e.g., XPhos, SPhos) are privileged scaffolds because they stabilize the highly reactive monoligated L1Pd(0) active species 5. However, the extreme bulk of ligands like P(t-Bu)3 can stall the catalytic cycle and accelerate protodeboronation if the boronic acid is sensitive 3. A balanced approach using moderately bulky ligands (like dppf or SPhos) often yields superior results for electron-deficient substrates.

Quantitative Optimization Matrices

Use the following data tables to rationally select your reagents rather than relying on trial and error.

Table 1: Base Selection Matrix for Electron-Deficient Aryl Bromides

Base TypeNucleophilicityTransmetalation RateSNAr RiskRecommended Application
NaOH / KOH HighVery FastCritical Avoid for electron-deficient Ar-Br.
Na2CO3 ModerateModerateLowStandard couplings; may be too slow for sensitive boronic acids.
K3PO4 LowFastVery LowOptimal. Excellent balance of transmetalation speed and SNAr prevention.
Cs2CO3 LowFast (High Solubility)Very LowOptimal. Best for anhydrous or low-water conditions.
KF Very LowModerateNoneHighly sensitive substrates prone to SNAr or base-catalyzed degradation.

Table 2: Ligand Impact on Reaction Kinetics

Ligand ClassOxidative Addition RateRisk of Pd-Catalyzed ProtodeboronationBest For...
PPh3 SlowLowSimple, unhindered substrates.
dppf ModerateLowGeneral electron-deficient Ar-Br couplings.
SPhos FastModerateSterically hindered, electron-deficient Ar-Br.
XPhos Very FastHighExtremely unreactive halides (use with caution here).
P(t-Bu)3 Extremely FastCritical Avoid if boronic acid is highly prone to protodeboronation.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating specific analytical checkpoints, you can diagnose failures in real-time rather than waiting for a final isolated yield.

Workflow Step1 1. Reagent Prep (Glovebox/Schlenk) Step2 2. Mild Base & Ligand Selection Step1->Step2 Step3 3. Strict Degassing (Freeze-Pump-Thaw) Step2->Step3 Step4 4. Controlled Heating (Avoid Overheating) Step3->Step4 Step5 5. LC-MS/NMR Reaction Monitoring Step4->Step5

Self-validating experimental workflow to minimize side reactions and maximize biaryl yield.

Step-by-Step Methodology

Step 1: Stoichiometric Design & Reagent Preparation

  • Aryl Bromide: 1.0 equivalent.

  • Boronic Acid: 1.2 – 1.5 equivalents. (Causality: A slight excess compensates for baseline protodeboronation without overwhelming the system).

  • Catalyst/Ligand: 2 mol% Pd(OAc)2 with 4 mol% SPhos, OR 2 mol% Pd(dppf)Cl2.

  • Base: 2.0 equivalents of finely milled K3PO4 or Cs2CO3.

Step 2: Inert Atmosphere & Strict Degassing

  • Add all solid reagents to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Evacuate and backfill with Argon (3 cycles).

  • Validation Check: Failure to exclude oxygen will result in oxidative homocoupling of the boronic acid (Ar'-Ar'). If homocoupling exceeds 5% in your final analysis, your degassing protocol has failed.

Step 3: Solvent Addition

  • Add a degassed solvent mixture of Toluene/H2O (5:1 ratio) or 1,4-Dioxane/H2O (4:1 ratio) via syringe.

  • Causality: Water is strictly required to form the reactive boronate species for transmetalation, but excessive water increases the rate of protodeboronation.

Step 4: Controlled Heating

  • Place the flask in a pre-heated oil bath at 60 °C .

  • Causality: Do not immediately heat to 100 °C. Electron-deficient aryl bromides are highly reactive; excessive heat will only accelerate side reactions (SNAr and protodeboronation) before transmetalation can occur.

Step 5: Real-Time Reaction Monitoring (The Validation Step)

  • Withdraw a 10 µL aliquot after 1 hour, quench with 1 mL of acetonitrile, and analyze via LC-MS.

  • Diagnostic Check A: If unreacted Ar-Br remains but the boronic acid is completely consumed (converted to Ar'-H), your transmetalation is too slow. Fix: Increase base concentration or switch to a more active ligand.

  • Diagnostic Check B: If Ar-OH or Ar-OR is detected, SNAr is occurring. Fix: Ensure you are using a strictly non-nucleophilic base like K3PO4.

  • If the reaction is proceeding cleanly but slowly, gradually increase the temperature to 80 °C.

Step 6: Workup

  • Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, concentrate, and purify via flash chromatography.

References

  • Source: wikipedia.
  • Source: benchchem.
  • Source: benchchem.
  • Source: acs.
  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)

Sources

Handling hygroscopic nature of methyl 3-(aminomethyl)-5-bromobenzoate HCl

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Stability Guide Ticket ID: #HYGRO-MB-003 Subject: Handling hygroscopic nature of Methyl 3-(aminomethyl)-5-bromobenzoate HCl Status: Resolved / Knowledge Base Article Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

This compound hydrochloride (CAS: 2514948-23-1) is a critical building block often used in peptide coupling and SNAr reactions. As a hydrochloride salt of a primary amine, it exhibits significant hygroscopicity . Absorption of atmospheric moisture leads to three primary risks:

  • Stoichiometric Errors: Weighing "water weight" results in under-loading the reagent.

  • Physical Degradation: Deliquescence (clumping/liquefaction) making transfer difficult.

  • Chemical Instability: Moisture combined with the acidic HCl counter-ion creates a local acidic micro-environment, accelerating the hydrolysis of the methyl ester to the corresponding carboxylic acid.

This guide provides field-proven protocols to mitigate these risks.

Part 1: Storage & Prevention (The "First Line of Defense")

Q: How should I store this compound long-term to prevent degradation? A: The "Cold & Dry" rule applies, but with specific caveats for HCl salts.

  • Temperature: Store at 2–8°C (Refrigerator). Lower temperatures reduce the kinetics of hydrolysis if any moisture is present.

  • Atmosphere: The vial must be sealed under an inert atmosphere (Argon or Nitrogen).

  • Secondary Containment: Do not store the vial loose on a shelf. Place the vial inside a desiccator or a secondary jar containing a strong desiccant (e.g., Drierite™ or Phosphorus Pentoxide).

    • Why? Fridges often have high humidity. If the primary seal fails, the secondary desiccant protects the salt.

Q: I just received the shipment. Should I open it immediately? A: No. Allow the vial to warm to room temperature before opening.

  • Mechanism:[1][2] Opening a cold vial in a warm lab causes immediate condensation of atmospheric moisture onto the solid surface. This "flash wetting" is the most common cause of initial degradation.

Part 2: Handling & Weighing (The "Action" Phase)

Q: How do I weigh this accurately without a glovebox? A: Use the "Difference Weighing" technique to minimize exposure.

StepActionRationale
1 Tare a capped vial containing the bulk solid.Eliminates the need to leave the balance door open.[3]
2 Quickly transfer an estimated amount to your reaction vessel.Minimizes open-air time (<10 seconds).
3 Immediately recap the bulk vial and weigh it again.The loss in weight is the exact amount transferred.
4 Calculate:

Accounts for the solid actually delivered, ignoring moisture uptake during transfer.

Q: Can I use weighing paper? A: Avoid standard weighing paper. Hygroscopic salts stick to the paper due to static and surface moisture, leading to loss of material. Use anti-static weighing boats or weigh directly into the tared reaction flask if possible.

Part 3: Troubleshooting & Recovery (The "Consequence" Phase)

Q: My compound has clumped together. Is it ruined? A: Not necessarily, but you must verify its purity. Clumping indicates water uptake (


), but hydrolysis (

) takes time.
  • Validation Protocol: Run a proton NMR (

    
    H-NMR) in DMSO-d6.
    
    • Check: Look for the methyl ester singlet (

      
       ppm).
      
    • Defect: If hydrolysis occurred, the methyl peak decreases, and a broad acid proton peak appears (

      
       ppm).
      
    • Limit: If hydrolysis is < 5%, you can proceed by adjusting stoichiometry. If > 5%, repurify.

Q: How do I dry the salt if it is wet but chemically intact? A: Use a Vacuum Drying Protocol .

  • Place the solid in a vacuum oven.

  • Set temperature to 40°C . (Do not exceed 60°C; high heat + HCl + moisture = rapid hydrolysis).

  • Apply full vacuum (< 10 mbar) for 12–24 hours.

  • Optional: Place a tray of

    
     or KOH pellets in the oven to act as a moisture/acid trap.
    

Part 4: Visualizing the Risks

Diagram 1: Handling Decision Matrix

This workflow guides you through the decision process when handling the compound.

HandlingWorkflow Start Start: Open Vial CheckState Visual Inspection: Free-flowing powder? Start->CheckState Weigh Proceed to Difference Weighing CheckState->Weigh Yes Clumped Solid is Clumped/Sticky CheckState->Clumped No NMR Run 1H-NMR (DMSO-d6) Clumped->NMR Decision Check Methyl Ester Peak NMR->Decision Good Peak Intact (>95%) Only Water Present Decision->Good Intact Bad Peak Loss (>5%) Hydrolysis Detected Decision->Bad Hydrolyzed Dry Vacuum Dry (40°C, <10 mbar, 12h) Good->Dry Discard Discard or Recrystallize Bad->Discard Dry->Weigh

Caption: Decision tree for assessing usability of hygroscopic amine salts upon visual inspection.

Diagram 2: Chemical Instability Pathway

Understanding why moisture is dangerous: The HCl salt provides the acid catalyst (


) needed to hydrolyze the ester when water is introduced.

HydrolysisPathway Salt Dry Salt (Stable) Moisture Moisture Uptake (H2O Absorption) Salt->Moisture High Humidity MicroEnv Acidic Micro-Environment (H+ from HCl + H2O) Moisture->MicroEnv Dissolution Transition Tetrahedral Intermediate MicroEnv->Transition Nucleophilic Attack Product Hydrolyzed Acid (Impurity) Transition->Product Loss of MeOH

Caption: Mechanism of moisture-induced acid-catalyzed hydrolysis in ester hydrochloride salts.

References

  • Smolecule Technical Support. (2026). Handling Hygroscopic Properties of Hydrochloride Salts. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18763420, Methyl 3-amino-5-bromobenzoate. Retrieved from [4]

  • Hsieh, Y. L., & Taylor, L. S. (2015). Salt stability--effect of particle size, relative humidity, temperature and composition on salt to free base conversion.[5] Pharmaceutical Research. Retrieved from

  • TutorChase. (n.d.). What techniques are used to dry salts in the lab?. Retrieved from

  • ChemicalBook. (2025). This compound HCl Product Properties. Retrieved from

Sources

Troubleshooting low yields in ester hydrolysis of amino-benzoates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yields in Amino-Benzoate Hydrolysis Ticket ID: CHEM-SUP-2024-ABH Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Deceptive Simplicity

You are likely here because a "routine" saponification or acid hydrolysis of an amino-benzoate (e.g., methyl 4-aminobenzoate, benzocaine derivatives) resulted in little to no isolated product, despite TLC or LC-MS indicating full conversion.[1]

This is a classic artifact of the Amphoteric Trap . Unlike standard benzoate esters, amino-benzoates yield products that are zwitterionic.[1] If you treat this workup like a standard organic extraction, your product will remain in the aqueous phase, masquerading as a "failed reaction."

This guide bypasses standard textbook procedures to address the specific kinetic and thermodynamic anomalies of amino-aryl esters.

Module 1: The "Invisible" Product (Workup & Isolation)

Issue: "My reaction is complete by TLC, but I recover 0% mass after extraction." Diagnosis: You likely extracted at the wrong pH, trapping the product as a water-soluble salt.

The Isoelectric Trap

The hydrolysis product (an amino-benzoic acid) behaves as an amphoteric species.[1]

  • pH < 2: The amine is protonated (

    
    ).[1] The molecule is a cationic salt (Water Soluble).[1]
    
  • pH > 10: The carboxylic acid is deprotonated (

    
    ).[1] The molecule is an anionic salt (Water Soluble).[1]
    
  • pH ~ Isoelectric Point (pI): The molecule is neutral/zwitterionic.[1] Solubility is minimal.

Troubleshooting Protocol: The "pI Targeting" Workup

Do not simply "acidify and extract." Follow this precision pH adjustment protocol.

  • Monitor: Confirm consumption of starting material (SM) via TLC/HPLC.

  • Initial Adjustment:

    • If Basic Hydrolysis: Cool reaction to 0°C. Acidify with 1M HCl to pH 1-2 . (This protonates everything; the solution usually becomes clear).

    • If Acid Hydrolysis: Basify with NaOH to pH 12-13 . (This deprotonates everything).

  • The Critical Step (Targeting pI):

    • Slowly adjust the pH toward the Isoelectric Point (typically pH 3.5 – 4.5 for PABA derivatives) .[1]

    • Use a calibrated pH meter, not just litmus paper.[1]

    • Observation: As you approach pH 4.0, a precipitate (the zwitterion) should form.[1]

  • Isolation:

    • Filtration (Preferred): If a solid forms, filter and wash with cold water (pH 4).[1]

    • Extraction (Alternative): If no solid forms (oiling out), extract with n-Butanol or Ethyl Acetate specifically at pH 4.[1]0. Standard ether/DCM often fails to pull zwitterions from water.[1]

Visualizing the Workflow

WorkupLogic node_start Start: Hydrolysis Complete node_check Current pH State? node_start->node_check node_acid Acidic (pH < 2) Product is Cationic Salt (Water Soluble) node_check->node_acid Acid Hydrolysis node_base Basic (pH > 10) Product is Anionic Salt (Water Soluble) node_check->node_base Saponification node_adjust Adjust pH to 3.5 - 4.5 (Isoelectric Point) node_acid->node_adjust Add Base node_base->node_adjust Add Acid node_precip Precipitate Forms? node_adjust->node_precip node_filter Vacuum Filtration (Wash with pH 4 water) node_precip->node_filter Yes (Solid) node_extract Extract with n-Butanol or EtOAc (NOT Ether) node_precip->node_extract No (Oil/Soluble)

Caption: Decision tree for isolating amphoteric amino-benzoic acids. Note the critical convergence at pH 3.5-4.5.

Module 2: Reaction Kinetics (Why is it so slow?)

Issue: "The reaction stalls at 50% conversion even after 24 hours." Diagnosis: Electronic deactivation of the ester carbonyl by the amino group.[1]

The Resonance Problem

In basic hydrolysis (Saponification), the rate-determining step is the nucleophilic attack of


 on the carbonyl carbon.
  • Mechanism: The lone pair on the para-amino nitrogen donates electron density into the benzene ring and through to the carbonyl oxygen (Resonance Effect

    
    ).
    
  • Result: The carbonyl carbon becomes less electrophilic (less positive character), repelling the hydroxide attack.[1]

Data: Relative Rates of Hydrolysis

Comparison of hydrolysis rates for para-substituted ethyl benzoates (


).
Substituent (para)EffectRelative Rate (

)
Mechanistic Impact

Electron Withdrawing (

)
~1000Activates: Makes

highly electrophilic.[1]

Standard1Baseline.[1]

Electron Donating (

)
0.03 - 0.1 Deactivates: Significant resonance donation slows attack.[1]
Solution: Forcing Conditions[1][2]
  • Increase Temperature: Reflux is often mandatory; room temperature is insufficient for amino-benzoates.[1]

  • Solvent Switch: Switch from MeOH/Water to Ethylene Glycol/Water or DMSO/Water to allow reaction temperatures >100°C.

  • Alternative: Acid Hydrolysis:

    • In acid, the amine protonates to

      
      .
      
    • The

      
       group is Electron Withdrawing  (
      
      
      
      ), which activates the ring.
    • Trade-off: Acid hydrolysis is an equilibrium process.[1] You must remove the alcohol byproduct (distillation) to drive it to completion.[1]

Module 3: Impurity Profile (Tar & Colors)

Issue: "The product is dark brown/black instead of white/tan." Diagnosis: Oxidative degradation of the aniline moiety.[1]

The Oxidation Pathway

Free anilines are highly susceptible to oxidation by atmospheric oxygen, especially under basic conditions at high heat (conditions required for Module 2).[1] This forms azo-linkages and polymerization "tar."[1]

Prevention Protocol
  • Inert Atmosphere: Strictly run the reaction under Nitrogen or Argon.[1]

  • Degassing: Sparge reaction solvents with inert gas for 15 minutes prior to heating.

  • Reducing Agents: Add a pinch of Sodium Hydrosulfite (

    
    )  or EDTA  to the workup to scavenge metal ions that catalyze oxidation.[1]
    

Module 4: Recommended Protocols

Method A: The "Modern Standard" (LiOH/THF)

Best for: Small scale, valuable substrates, avoiding harsh heat.

  • Dissolve amino-ester (1.0 equiv) in THF:Water (3:1) .[1]

  • Add LiOH·H2O (3.0 - 5.0 equiv).[1] Note: Excess base is needed to overcome deactivation.

  • Stir at 60°C (mild heat) for 12-24h.

  • Workup: Evaporate THF. Acidify aqueous residue to pH 4.0 . Filter precipitate.[1][2]

Method B: The "Green" Microwave Method

Best for: Stubborn substrates, high throughput.

  • Suspend ester in Water (no organic co-solvent needed if using microwave).[1]

  • Add TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (0.1 equiv) as catalyst, or use standard NaOH (2 equiv).[1]

  • Microwave irradiation: 120°C for 10-20 mins .

  • Mechanism: High temperature/pressure overcomes the resonance deactivation energy barrier instantly.[1]

Visualizing the Electronic Barrier

ElectronicEffect cluster_0 Resonance Deactivation (Base Hydrolysis) node_amine Amino Group (Lone Pair Donor) node_ring Benzene Ring (Conduit) node_amine->node_ring +R Effect node_carbonyl Carbonyl Carbon (Electrophile) node_ring->node_carbonyl Increased e- Density node_OH OH- Nucleophile node_OH->node_carbonyl Blocked/Slowed

Caption: The amino group pushes electron density (red arrows) toward the carbonyl, reducing its susceptibility to nucleophilic attack.[1]

References

  • Workup & Isolation (Isoelectric Point)

    • Landy, M., et al. "Increased Synthesis of p-Aminobenzoic Acid Associated with the Development of Sulfonamide Resistance in Staphylococcus Aureus."[1] Science, vol. 97, no.[1] 2516, 1943, pp. 265–267.[1] Link[1]

    • Note: Establishes pI isolation techniques for PABA deriv
  • Kinetics & Mechanism

    • Ingold, C. K.[3] Structure and Mechanism in Organic Chemistry. Cornell University Press, 1953.[1][3] (Classic reference for

      
       mechanism and substituent effects).
      
    • Humphrey, A. J., & O'Hagan, D. "Tropane alkaloid biosynthesis.[1] A century of old science."[1] Natural Product Reports, 2001.[1] Link (Discusses hydrolysis rates of amino-esters).[1][4]

  • Modern Protocols (LiOH/Microwave)

    • Krapcho, A. P.

      
      -Keto Esters, 
      
      
      
      -Cyano Esters and Related Compounds in Dipolar Arotic Solvents." Synthesis, 1982.[1] (Foundational for salt-based hydrolysis).[1]
    • Polshettiwar, V., & Varma, R. S. "Aqueous Microwave Chemistry: A Clean and Green Synthetic Tool for Rapid Drug Discovery."[1] Chemical Society Reviews, 2008.[1] Link

Sources

Technical Support Center: Stability of Methyl 3-(aminomethyl)-5-bromobenzoate in Basic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for methyl 3-(aminomethyl)-5-bromobenzoate. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental workflows. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding its stability, particularly under basic conditions.

While specific, peer-reviewed stability data for this compound is not extensively documented in public literature, this guide is built upon established principles of organic chemistry and extensive field experience with structurally similar molecules. The primary points of reactivity on this molecule are its methyl ester and aminomethyl functionalities. Under basic conditions, the principal concern is the hydrolysis of the methyl ester group, a reaction commonly known as saponification.[1][2]

Frequently Asked Questions (FAQs)

Q1: I'm using this compound in a reaction with a strong base (e.g., NaOH, KOH). Why am I seeing a new, more polar spot on my TLC plate?

A1: The appearance of a new, more polar spot on your TLC plate is a strong indicator of ester hydrolysis. Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester.[3] This process, known as saponification, results in the formation of a carboxylate salt (sodium or potassium 3-(aminomethyl)-5-bromobenzoate) and methanol.[2][4] The carboxylate salt is significantly more polar than the starting ester, causing it to have a lower Rf value on a normal-phase TLC plate. This reaction is essentially irreversible because the resulting carboxylate is not electrophilic and the carboxylic acid formed would be immediately deprotonated by the base.[2][5]

Q2: Can the aminomethyl group be affected by basic conditions?

A2: The primary amine of the aminomethyl group is itself a weak base. In the presence of a strong base, it will exist in its neutral, deprotonated form. While generally stable, the presence of the amine can, in some cases, influence the rate of hydrolysis of the ester. For instance, studies on 2-aminobenzoate esters have shown that the neighboring amine group can act as an intramolecular general base catalyst, accelerating the rate of hydrolysis.[6][7] While the aminomethyl group in your compound is in the meta position, it's a factor to consider, especially in pH-sensitive applications.

Q3: I need to perform a reaction on another part of the molecule using basic conditions, but I want to avoid hydrolysis of the methyl ester. What are my options?

A3: This is a common challenge in multi-step synthesis. Here are a few strategies to consider:

  • Use a non-nucleophilic base: If your reaction requires a base for deprotonation but not as a nucleophile, consider using a sterically hindered, non-nucleophilic base. Examples include diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU).

  • Lower the temperature: The rate of saponification is temperature-dependent.[8] Running your reaction at a lower temperature (e.g., 0 °C or -78 °C) can significantly slow down the rate of ester hydrolysis while still allowing your desired reaction to proceed, albeit at a slower rate.

  • Protecting groups: If the above options are not feasible, you may need to consider a synthetic route where the ester is introduced at a later stage, or where the carboxylic acid is protected with a group that is stable to basic conditions but can be removed later.

Q4: How can I confirm if my product has degraded due to basic conditions?

A4: The most direct way to confirm degradation is through analytical techniques:

  • Thin-Layer Chromatography (TLC): As mentioned, the hydrolyzed carboxylate product will have a significantly lower Rf than the starting ester.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the amount of starting material remaining and the amount of degradation product formed over time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the disappearance of the methyl ester singlet (around 3.9 ppm) and the appearance of new aromatic signals corresponding to the carboxylate would confirm hydrolysis.

  • Mass Spectrometry (MS): The mass of the hydrolyzed product (the carboxylate) will be different from the starting methyl ester.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Observed Issue Potential Cause Troubleshooting Steps & Explanations
Low or no yield of the desired product after a reaction in a basic medium. Ester Hydrolysis (Saponification): The primary and most likely cause is the hydrolysis of the methyl ester to the corresponding carboxylate salt.[9]1. Confirm Hydrolysis: Analyze your crude reaction mixture by TLC or HPLC to check for the presence of a more polar byproduct.[10] 2. Modify Reaction Conditions: If hydrolysis is confirmed, consider the strategies outlined in Q3 above: switch to a non-nucleophilic base, lower the reaction temperature, or reduce the reaction time.[8]
Difficulty in extracting the product from the aqueous layer during workup. Formation of the Carboxylate Salt: The hydrolyzed product, being a salt, is highly soluble in the aqueous layer and will not be efficiently extracted into common organic solvents.[11]1. Acidify the Aqueous Layer: During the workup, carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of around 3-4. This will protonate the carboxylate, forming the carboxylic acid, which is generally more soluble in organic solvents.[9] 2. Re-extract: After acidification, perform the extraction again with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
Reaction appears to be clean by TLC, but the product is not what is expected. Unexpected Reactivity: While less common for this specific molecule under typical basic conditions, other functionalities could potentially react under harsh conditions.1. Thorough Characterization: Isolate and thoroughly characterize the unexpected product using NMR, MS, and IR spectroscopy. 2. Review Reaction Conditions: Scrutinize your reaction conditions. Are there any other nucleophiles present? Is the temperature higher than intended? Could there be any metal catalysis involved?[10]

Experimental Protocols

Protocol 1: General Procedure for Stability Assessment of this compound in Basic Conditions

This protocol provides a framework for determining the stability of your compound under your specific experimental conditions.[12][13]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile, THF) at a known concentration (e.g., 10 mg/mL).

  • Preparation of Basic Solutions: Prepare aqueous solutions of the base you intend to use at the desired concentration and pH. It is advisable to use a buffer system to maintain a constant pH if necessary.[14]

  • Initiation of the Stability Study: In separate vials, add a known volume of the stock solution to the basic solutions at the desired reaction temperature. Ensure the final concentration of the compound is suitable for your analytical method. Include a control sample in a neutral pH solution.

  • Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching and Sample Preparation: Immediately quench the reaction in the aliquot by neutralizing it with a dilute acid. Prepare the sample for analysis (e.g., dilution, extraction).

  • Analysis: Analyze the samples using a validated HPLC method to determine the percentage of the parent compound remaining at each time point.

  • Data Analysis: Plot the percentage of the remaining compound against time to determine the rate of degradation.

Diagrams
Base-Catalyzed Hydrolysis (Saponification) of this compound

G cluster_1 Step 2: Elimination cluster_2 Step 3: Acid-Base Reaction (Irreversible) Start This compound Tetrahedral_Intermediate Tetrahedral Intermediate Start->Tetrahedral_Intermediate Addition Hydroxide Hydroxide Ion (OH⁻) Hydroxide->Tetrahedral_Intermediate Tetrahedral_Intermediate_2 Tetrahedral Intermediate Carboxylic_Acid Carboxylic Acid Intermediate Carboxylic_Acid_2 Carboxylic Acid Intermediate Methoxide Methoxide Ion (CH₃O⁻) Methoxide_2 Methoxide Ion (CH₃O⁻) Tetrahedral_Intermediate_2->Carboxylic_Acid Collapse Tetrahedral_Intermediate_2->Methoxide Final_Carboxylate 3-(aminomethyl)-5-bromobenzoate (Salt) Carboxylic_Acid_2->Final_Carboxylate Deprotonation Methanol Methanol (CH₃OH) Methoxide_2->Methanol

Caption: Mechanism of Saponification.

Workflow for Stability Assessment

G A Prepare Stock Solution of Compound C Initiate Experiment: Mix Stock and Basic Solutions A->C B Prepare Basic Solutions (Various pH/Temperatures) B->C D Sample at Predetermined Time Points C->D E Quench Reaction (Neutralize) D->E F Prepare Sample for Analysis (Dilute/Extract) E->F G Analyze by HPLC F->G H Quantify Remaining Compound G->H I Plot % Remaining vs. Time to Determine Degradation Rate H->I

Caption: Stability Testing Workflow.

References

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.
  • Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. PubMed.
  • Lecture 6: Hydrolysis Reactions of Esters and Amides. University of...
  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.
  • The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllacti. Canadian Journal of Chemistry.
  • Methyl Esters. Organic Chemistry Portal.
  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry.
  • Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. ResearchGate.
  • Saponification of Esters. Organic Chemistry Tutor.
  • How to Troubleshoot a Reaction. University of Rochester.
  • Application of an automated multi-pH and multi-temperature platform for accelerated solution stability testing in supporting drug discovery. RSC Publishing.
  • Ch20: Hydrolysis of Esters. University of Calgary.
  • hydrolysis of esters. Chemguide.
  • How To: Troubleshoot a Reaction. University of Rochester.
  • Stability Testing of Pharmaceutical Products. Pharmapproach.
  • Saponification: Definition, Examples, Mechanism, & Application. Chemistry Learner.
  • Saponification. EBSCO.
  • Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time. PharmaCores.
  • Stability Studies. Ascendia Pharma.
  • How to speed up the saponification reaction of esters with aqueous alkali (temperature<100°C). Quora.

Sources

Technical Support Center: Purification of Methyl 3-(aminomethyl)-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists working with Methyl 3-(aminomethyl)-5-bromobenzoate . It addresses the specific chromatographic challenges posed by the primary benzylic amine moiety in the presence of an ester and an aryl bromide.

Status: Active | Topic: Flash Chromatography Troubleshooting | Audience: Medicinal Chemists / Process Development

Molecule Profile & Chromatographic Behavior

Compound: this compound Key Functional Groups:

  • Primary Benzylic Amine (

    
    ):  High 
    
    
    
    (~9.3). This is the "problematic" group.[1][2] It acts as a Lewis base, interacting strongly with the acidic silanols (
    
    
    ~5-7) of standard silica gel.
  • Methyl Ester & Aryl Bromide: Lipophilic moieties that provide good retention in organic solvents but do not significantly contribute to peak tailing.

The Core Challenge: On standard silica gel (


), this molecule will exhibit severe tailing  (streaking) and irreversible adsorption . This leads to broad peaks, poor resolution from impurities (such as the secondary amine dimer), and low mass recovery.

Recommended Purification Protocols

Method A: The "Gold Standard" (Amine-Functionalized Silica)

Best for: High purity, simplified workup, and preventing acid-catalyzed degradation.

Why this works: The stationary phase is bonded with propyl-amine groups. This creates a basic surface that repels the amine analyte, preventing hydrogen bonding with silanols.[2] No mobile phase modifier is required.

ParameterSpecification
Stationary Phase Amine-bonded Silica (

-Silica)
Solvent A Hexane or Heptane
Solvent B Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
Gradient 0% to 50% B (Typical elution ~20-30% B)
Modifier None (Strictly forbidden; do not use acids)
Detection UV @ 254 nm (Benzoate chromophore)
Method B: The "Standard" Alternative (Silica + Modifier)

Best for: Routine purification when functionalized silica is unavailable.

Why this works: A basic modifier (Triethylamine or Ammonium Hydroxide) is added to the mobile phase.[3] The modifier competes for the active silanol sites, effectively "blocking" them so your product can elute freely.

ParameterSpecification
Stationary Phase Standard Flash Silica (40-63 µm)
Solvent A Dichloromethane (DCM)
Solvent B Methanol (MeOH) containing 1% Triethylamine (TEA) or 1%

Gradient 0% to 10% B (Product likely elutes <5% MeOH)
Alternative System Hexane / EtOAc + 1% TEA (if compound is soluble)

Decision Logic & Workflow

The following diagram outlines the decision process for selecting the optimal purification route based on initial Thin Layer Chromatography (TLC) results.

PurificationLogic Start Crude Reaction Mixture TLC_Test Run Test TLC (10% MeOH/DCM) Start->TLC_Test Check_Spot Analyze Spot Shape TLC_Test->Check_Spot Tailing Severe Streaking/Tailing Check_Spot->Tailing Tailing Observed Clean Round/Compact Spot Check_Spot->Clean No Tailing Add_Mod Add 1% TEA to Eluent Tailing->Add_Mod Std_Col Use Standard Silica (With 1% TEA Modifier) Clean->Std_Col Rare for Amines Retest Retest TLC Add_Mod->Retest Decision Select Column Type Retest->Decision NH2_Col Use Amine-Silica (NH2) (No Modifier Needed) Decision->NH2_Col Best Separation Decision->Std_Col Acceptable Separation

Caption: Decision tree for selecting stationary phase and mobile phase modifiers based on analyte behavior.

Troubleshooting & FAQs

Q1: My product is streaking across the column and co-eluting with impurities. How do I fix this?

Diagnosis: This is the classic "amine effect." The primary amine is hydrogen-bonding to the silica surface. Corrective Action:

  • Add a Modifier: Ensure your mobile phase contains 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    ) .
    
  • Pre-equilibrate: You must flush the column with the modifier-containing solvent before loading your sample. If you only add the modifier to the gradient, the initial silica bed will still trap your compound.

  • Switch to DCM/MeOH: If using Hexane/EtOAc, switch to DCM/MeOH. The higher solubility and polarity often improve peak shape for polar amines [1].

Q2: I am seeing a "ghost peak" or my product mass recovery is very low (<60%).

Diagnosis: Irreversible adsorption (chemisorption). The amine has reacted with or bound permanently to highly active acidic sites on the silica. Corrective Action:

  • Switch to Amine-Silica: This eliminates the acidic protons entirely.

  • Deactivate the Silica: If using standard silica, slurry pack your column using silica that has been pre-slurried in solvent containing 2-3% TEA, then rinse back to starting conditions.

  • Check for Carbonate Formation: Primary amines can react with atmospheric

    
     to form carbamates. Ensure your sample is fresh and solvents are not old [2].
    
Q3: My sample precipitates (crashes out) when I load it onto the column.

Diagnosis: this compound is likely an HCl or HBr salt if isolated directly from a reaction, or simply has poor solubility in non-polar solvents like Hexane. Corrective Action:

  • Solid Load (Dry Load): Dissolve the sample in MeOH or DCM, add Celite (or silica), and evaporate to dryness. Load this powder into a solid load cartridge. This is the most robust method for this compound.

  • Liquid Load Solvent: If liquid loading, dissolve in a minimum amount of DCM. Do not use pure MeOH for loading on a Hexane/EtOAc column, as it will wash the product down immediately.

Q4: How do I separate the "dimer" impurity (secondary amine)?

Context: A common byproduct is the dialkylated amine: Bis(3-methoxycarbonyl-5-bromobenzyl)amine. Differentiation:

  • The dimer is less polar (more lipophilic) than your primary amine product.

  • It will elute earlier (higher

    
    ) on standard silica.
    Protocol:  Use a shallow gradient (e.g., 0-5% MeOH in DCM) with TEA. The dimer should elute first. If using Reverse Phase (C18), the elution order may flip depending on pH, but generally, the dimer remains more retained due to the two aromatic rings [3].
    

Experimental Data Summary

Solvent System Compatibility Table

Solvent SystemModifier Required?SuitabilityNotes
Hexane / EtOAc YES (1% TEA) ModerateGood for less polar impurities. Product may streak if TEA is low.
DCM / MeOH YES (1%

)
High Excellent solubility. Best for removing polar byproducts.
DCM / MeOH NO Poor Severe tailing expected. Avoid.
Acetonitrile / Water YES (Buffer) High (C18)Requires basic pH (pH 9-10) to keep amine as free base.

References

  • Biotage. (2023).[4] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from

  • MDPI. (2015). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Retrieved from

  • Teledyne ISCO. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from

Sources

Technical Support Center: Benzylamine Cross-Coupling Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Avoiding Side Reactions of Benzylamine in Pd-Catalyzed C-N Coupling

Document ID: TSC-BZ-004 | Version: 2.1 | Status: Active

Introduction: The Benzylamine Paradox

Benzylamine substrates present a unique "paradox of reactivity" in Buchwald-Hartwig amination. While the amine is nucleophilic (


 hybridized nitrogen), the adjacent benzylic protons create a high susceptibility to 

-hydride elimination
, leading to catalyst deactivation and imine formation. Furthermore, the lack of steric bulk near the nitrogen often results in uncontrolled bis-arylation .

This guide moves beyond standard recipes to address the mechanistic root causes of these failures.

Module 1: Catalyst Deactivation (The "Black Box" Failure)

User Issue: "I added Pd(OAc)₂ and phosphine, but the reaction turned black immediately and yielded <5% product."

Root Cause Analysis

Primary amines like benzylamine are potent


-donors. When mixing Pd(II) sources (like Pd(OAc)₂) with ligands in the presence of benzylamine, the amine often outcompetes the phosphine ligand for coordination to the palladium center. This forms a stable, unreactive [Pd(benzylamine)₄]²⁺  complex (the "amine trap") that cannot enter the catalytic cycle.
The Solution: Precatalyst Systems

Do not generate catalysts in situ for benzylamines. Use oxidative addition complexes (Precatalysts) that ensure a 1:1 Pd:Ligand ratio is pre-formed before the amine is introduced.

Recommended Systems:

  • Buchwald Pd-G4 Precatalysts: These contain a methyl-biphenyl backbone that ensures rapid reductive elimination of the activating group upon base addition.

  • Pd-PEPPSI-IPent: For extremely difficult steric cases, though less common for simple benzylamines.

Decision Matrix: Catalyst Selection
Substrate FeatureRecommended Ligand/CatalystMechanistic Rationale
Primary Benzylamine (Standard) RuPhos Pd G4 Moderate steric bulk prevents bis-arylation; high electron density facilitates oxidative addition.
Primary Benzylamine (Steric) BrettPhos Pd G4 Extreme bulk suppresses ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-hydride elimination (see Module 2).
Base-Sensitive Substrate XPhos Pd G4 Compatible with weak bases (

) at elevated temperatures.

Module 2: The Imine Trap ( -Hydride Elimination)

User Issue: "I see conversion of the aryl halide, but my product is missing. I detect benzaldehyde or imine byproducts."

Mechanism of Failure

After the amine binds to the arylpalladium species, the complex typically undergoes reductive elimination to form the C-N bond. However, if the ligand is not bulky enough, the metal center can access the


-hydrogens on the benzylic carbon. This triggers 

-hydride elimination
, ejecting an imine and generating a Pd-hydride species, which then reduces the aryl halide (hydrodehalogenation).
Visualizing the Failure Pathway

G Start L-Pd(Ar)-N(H)Bn (Amido Complex) Path_Good Reductive Elimination (Fast) Start->Path_Good Large Cone Angle (BrettPhos) Path_Bad Beta-Hydride Elimination (Slow if Ligand is Bulky) Start->Path_Bad Small Ligand (PPh3/dppf) Product Desired N-Aryl Benzylamine Path_Good->Product Intermediate_Bad H-Pd-Ar + Ph-CH=NH (Imine) Path_Bad->Intermediate_Bad Side_Product Ar-H (Dehalogenation) + Benzaldehyde (Hydrolysis) Intermediate_Bad->Side_Product Reductive Elim.

Figure 1: The kinetic competition between productive C-N bond formation and destructive


-hydride elimination. Bulky ligands accelerate the green pathway.
Troubleshooting Protocol
  • Switch Ligand: Move from RuPhos to BrettPhos or tBuBrettPhos . The massive steric bulk of BrettPhos destabilizes the geometry required for

    
    -hydride elimination.
    
  • Lower Temperature:

    
    -elimination has a higher activation energy than reductive elimination. If possible, run at 60°C instead of 100°C.
    

Module 3: Bis-Arylation Control

User Issue: "I am getting a mixture of mono-arylated and bis-arylated (tertiary amine) products."

The Cause

The product of the reaction is a secondary benzylamine, which is often more nucleophilic than the primary amine starting material because the aryl group (if electron-rich) can increase electron density on the nitrogen, or simply because the secondary amine is less solvated.

Optimization Table: Stoichiometry & Ligand Effects
VariableAdjustment for Mono-SelectivityWhy?
Amine Equivalents Increase to 1.2 - 1.5 equiv Statistical probability favors attack by the primary amine.
Ligand RuPhos or BrettPhos The ligand's bulk shields the Pd center, making it difficult for the bulkier secondary amine product to bind and react a second time.
Concentration High (0.5 - 1.0 M) Favors intermolecular reaction over side reactions, though less critical than sterics.

Module 4: Validated Standard Operating Procedure (SOP)

Protocol: RuPhos Pd G4 Coupling of Benzylamine Use this protocol as a baseline. Deviate only if specific failure modes (above) are observed.

Reagents:

  • Aryl Halide (1.0 mmol)

  • Benzylamine (1.2 mmol)

  • RuPhos Pd G4 (0.02 mmol, 2 mol%)

  • Base: NaOtBu (1.4 mmol) [Use

    
     if Ar-X has esters/nitriles]
    
  • Solvent: Anhydrous THF or Dioxane (2 mL, 0.5 M)

Workflow:

  • Charge Solids: In a glovebox or under active

    
     flow, add the RuPhos Pd G4 , NaOtBu , and Aryl Halide  (if solid) to a reaction vial equipped with a stir bar.
    
    • Critical: Do not add the amine yet.

  • Seal & Purge: Cap the vial with a septum. Evacuate and backfill with

    
     three times (if not in glovebox).
    
  • Solvent Addition: Add anhydrous THF/Dioxane via syringe.

  • Amine Addition: Add Benzylamine (and liquid Ar-X) via microliter syringe last.

    • Why? Adding amine last prevents it from interacting with the precatalyst before the base activates the Pd species.

  • Reaction: Heat to 60°C for 2–4 hours.

    • Monitor: Check by LCMS. If conversion stalls, raise to 80°C.

  • Quench: Dilute with EtOAc, filter through a celite/silica plug to remove Pd, and concentrate.

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Issue_Type Identify Symptom Start->Issue_Type No_Rxn 0% Conversion (Starting Material Remains) Issue_Type->No_Rxn Wrong_Prod Wrong Product Formed Issue_Type->Wrong_Prod Black_Ppt Did reaction turn black instantly? No_Rxn->Black_Ppt Sol_Precat SOLUTION: Use Pd-G4 Precatalyst (Avoid Pd(OAc)2) Black_Ppt->Sol_Precat Yes Sol_OxAdd SOLUTION: Switch to Ar-Br or Ar-I Check Anhydrous Conditions Black_Ppt->Sol_OxAdd No Check_Prod Identify Byproduct Wrong_Prod->Check_Prod Is_Imine Imine / Benzaldehyde (Beta-H Elim) Check_Prod->Is_Imine Is_Bis Tertiary Amine (Bis-Arylation) Check_Prod->Is_Bis Sol_Bulk SOLUTION: Switch to BrettPhos Lower Temp Is_Imine->Sol_Bulk Sol_Stoich SOLUTION: Increase Amine Equiv (1.5x) Use RuPhos Is_Bis->Sol_Stoich

Figure 2: Diagnostic logic for identifying and resolving benzylamine coupling failures.

References

  • Maiti, D., & Buchwald, S. L. (2009). "Ligands for Palladium-Catalyzed Amination Reactions." Chemical Science.

    • Establishes BrettPhos/RuPhos as superior ligands for primary amines.
  • Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd-G3 Precatalysts." Chemical Science.

    • Defines the mechanism of G3/G4 precatalyst activ
  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

    • Comprehensive review on ligand selection for specific failure modes like beta-hydride elimin
  • Ingoglia, B. T., et al. (2019). "Palladium-Catalyzed C-N Cross-Coupling: A Practical Guide." Tetrahedron.

    • Practical protocols for troubleshooting common side reactions.

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of Methyl 3-(aminomethyl)-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. Methyl 3-(aminomethyl)-5-bromobenzoate, a substituted aromatic compound, presents a unique analytical challenge due to its combination of a bromine substituent, an aminomethyl group, and a methyl ester on a benzene ring. This guide provides an in-depth comparison of various spectroscopic techniques for the characterization of this molecule, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

The Central Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy stands as the preeminent tool for determining the precise structure of organic molecules in solution. Its power lies in its ability to provide information about the chemical environment, connectivity, and relative number of protons in a molecule. For a molecule like this compound, ¹H NMR offers a detailed fingerprint of its structure.

Predicted ¹H NMR Spectrum of this compound

A detailed analysis of the expected ¹H NMR spectrum of this compound is crucial for its identification. Based on established principles of NMR spectroscopy and data from analogous structures, the following proton signals are anticipated. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring. The bromine atom and the methyl ester group are electron-withdrawing, which tends to deshield nearby protons, shifting their signals downfield. Conversely, the aminomethyl group is generally considered to be weakly electron-donating.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
H-2~7.9Singlet (or very narrow triplet)1HLocated between two electron-withdrawing groups (ester and bromine), this proton is expected to be the most deshielded of the aromatic protons.
H-4~7.7Singlet (or very narrow triplet)1HSituated between the bromine and aminomethyl groups, its chemical shift will be influenced by both.
H-6~7.5Singlet (or very narrow triplet)1HPositioned between the aminomethyl and ester groups, its environment is also unique.
-CH₂-~3.9Singlet2HThe methylene protons of the aminomethyl group are adjacent to the electron-donating nitrogen and the aromatic ring.
-OCH₃~3.9Singlet3HThe methyl protons of the ester group are deshielded by the adjacent oxygen atom.
-NH₂Broad singlet2HThe chemical shift of amine protons can vary and the signal is often broad due to quadrupole broadening and exchange with trace amounts of water.

A Multi-faceted Approach: Comparison with Other Spectroscopic Techniques

While ¹H NMR is a powerful primary tool, a comprehensive characterization of this compound benefits from the complementary information provided by other spectroscopic methods.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule will give a distinct signal.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C=O (Ester)~166The carbonyl carbon of the ester group is highly deshielded.
C-3 (C-NH₂)~140The carbon attached to the aminomethyl group.
C-5 (C-Br)~122The carbon atom directly bonded to the electronegative bromine atom.
C-1 (C-COOCH₃)~133The carbon to which the ester group is attached.
C-2, C-4, C-6~125-135The chemical shifts of the other aromatic carbons are influenced by the combined electronic effects of the substituents.
-CH₂-~45The methylene carbon of the aminomethyl group.
-OCH₃~52The methyl carbon of the ester group.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and clues about the structure. For this compound, the molecular ion peak would be expected at m/z corresponding to its molecular weight.

Expected Fragmentation Pattern:

The fragmentation of the molecular ion in the mass spectrometer can provide valuable structural information. Key expected fragmentation pathways for this compound include:

  • Loss of the methoxy group (-OCH₃): This would result in a fragment ion with a mass corresponding to the benzoyl cation.

  • Loss of the aminomethyl group (-CH₂NH₂): This would lead to a fragment ion corresponding to the brominated methyl benzoate cation.

  • Decarboxylation (loss of CO₂): This is a common fragmentation pathway for esters.

  • Benzylic cleavage: Cleavage of the bond between the aromatic ring and the aminomethyl group can also occur.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation.

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
N-H (primary amine)3300-3500 (two bands)Asymmetric and symmetric stretching
C=O (ester)1700-1725Stretching
C-O (ester)1200-1300Stretching
Aromatic C-H3000-3100Stretching
Aromatic C=C1450-1600Stretching
C-Br500-600Stretching

Experimental Protocols

To obtain high-quality data for the characterization of this compound, the following experimental protocols are recommended.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum using a pulse sequence such as a single 90° pulse.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use an appropriate relaxation delay (e.g., 1-2 seconds) to ensure quantitative integration.

    • Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a fragmentation pattern.

FTIR Spectroscopy
  • Sample Preparation:

    • For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

    • Alternatively, for a solution, use a liquid cell with windows transparent to infrared radiation (e.g., NaCl or KBr).

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure solvent).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

Visualizing the Analytical Workflow

The following diagram illustrates the integrated approach to the spectroscopic analysis of this compound.

Caption: Integrated workflow for the spectroscopic analysis of this compound.

Conclusion

The structural elucidation of this compound is most effectively achieved through a combination of spectroscopic techniques. ¹H NMR spectroscopy provides the most detailed information regarding the proton framework and connectivity, serving as the primary tool for structural assignment. ¹³C NMR complements this by revealing the carbon skeleton. Mass spectrometry confirms the molecular weight and provides valuable fragmentation data that supports the proposed structure. Finally, FTIR spectroscopy offers a rapid and straightforward method to confirm the presence of key functional groups. By integrating the data from these orthogonal techniques, researchers can confidently and accurately determine the structure of this and other similarly complex molecules, ensuring the integrity and reliability of their scientific findings.

References

  • NMRDB. (n.d.). 13C NMR Prediction. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

Technical Comparison Guide: Methyl 3-(aminomethyl)-5-bromobenzoate vs. Methyl 3-amino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of Methyl 3-(aminomethyl)-5-bromobenzoate vs. Methyl 3-amino-5-bromobenzoate Audience: Researchers, Scientists, and Drug Development Professionals.

Executive Summary

In medicinal chemistry, the subtle structural distinction between an aniline (aromatic amine) and a benzylamine (aliphatic amine) dictates the entire trajectory of a synthetic campaign. This guide compares two isomeric building blocks: This compound (Compound A) and Methyl 3-amino-5-bromobenzoate (Compound B) .

While both serve as bifunctional scaffolds containing an amine, a bromide, and an ester, their reactivity profiles are orthogonal. Compound A offers high nucleophilicity and basicity typical of primary aliphatic amines, making it ideal for rapid amide couplings and reductive aminations. Compound B , an aniline derivative, offers tunable electronic coupling with the aromatic ring, serving as a substrate for diazonium chemistry and Buchwald-Hartwig aminations.

Structural & Physicochemical Analysis[1]

The fundamental difference lies in the hybridization of the carbon attached to the nitrogen atom. This dictates the lone pair availability (basicity/nucleophilicity) and electronic communication with the benzoate core.

Comparative Data Table
FeatureCompound A (Benzylamine)Compound B (Aniline)
Structure This compoundMethyl 3-amino-5-bromobenzoate
CAS Number 1393540-29-8 (HCl salt)706791-83-5
Amine Type Primary Aliphatic (

)
Primary Aromatic (

)
Predicted pKa (BH+) ~9.0 - 9.5 (Basic)~2.4 - 3.0 (Weakly Basic)
Nucleophilicity High (Hard nucleophile)Moderate (Soft nucleophile)
Electronic Effect Inductive (

-withdrawing by ring)
Resonance (+M donor to ring)
Stability Forms carbonates in air; stable to oxidation.Prone to oxidation (browning); light sensitive.
Structural Visualization

The following diagram illustrates the electronic connectivity and resonance differences.

G cluster_A Compound A: Benzylamine Scaffold cluster_B Compound B: Aniline Scaffold A_Struct This compound (sp3 Methylene Bridge) A_Prop Localized Lone Pair High Basicity (pKa ~9) A_Struct->A_Prop No Resonance B_Struct Methyl 3-amino-5-bromobenzoate (Direct Ar-N Bond) B_Prop Delocalized Lone Pair Low Basicity (pKa ~2.4) B_Struct->B_Prop Resonance into Ring

Caption: Structural divergence showing the insulation of the amine in Compound A versus the resonance integration in Compound B.

Synthetic Accessibility

Reliable access to these intermediates is critical for scale-up. The synthesis of Compound A requires radical functionalization, whereas Compound B is typically accessed via nitration/reduction sequences.

Route A: Synthesis of this compound

Mechanism: Radical Bromination


 Nucleophilic Substitution 

Staudinger Reduction.
  • Precursor: Methyl 3-bromo-5-methylbenzoate.

  • Bromination: Reaction with

    
    -bromosuccinimide (NBS) and AIBN in CCl
    
    
    
    or Trifluorotoluene at reflux yields the benzyl bromide intermediate.
  • Azidation: Substitution with NaN

    
     in DMF.
    
  • Reduction: Staudinger reduction (PPh

    
    , H
    
    
    
    O) or hydrogenation (if Br is tolerated) yields the amine.
Route B: Synthesis of Methyl 3-amino-5-bromobenzoate

Mechanism: Esterification


 Nitro Reduction.
  • Precursor: 3-Bromo-5-nitrobenzoic acid (Commercially available).[1][2]

  • Esterification: Reflux in MeOH with catalytic H

    
    SO
    
    
    
    or SOCl
    
    
    .
  • Reduction: Selective reduction of the nitro group using SnCl

    
    /HCl or Fe/AcOH avoids dehalogenation of the aryl bromide.
    

Reactivity Profile & Applications

Nucleophilic Substitution (Amide Coupling)
  • Compound A (Benzylamine): Reacts rapidly with activated esters (NHS, pentafluorophenyl) or acid chlorides. Requires stoichiometric base (e.g., DIPEA) to neutralize the HCl salt often supplied.

  • Compound B (Aniline): Significantly slower reaction rates due to lower nucleophilicity. Often requires high-activity coupling reagents (HATU, COMU) or conversion of the carboxylic acid to an acid chloride. Pyridine is often used as both solvent and base.

Metal-Catalyzed Cross-Coupling

This is the key differentiator. The presence of the bromine atom allows both molecules to serve as electrophiles, but the amine functionality dictates the order of operations.

  • Compound B (Aniline) as Nucleophile (Buchwald-Hartwig): The aniline nitrogen can act as the nucleophile in Pd-catalyzed C-N bond formation, allowing the synthesis of diarylamines.

  • Compound A (Benzylamine) as Electrophile (Suzuki/Sonogashira): The amine is usually protected (e.g., Boc) to prevent catalyst poisoning. The aryl bromide then undergoes standard Suzuki coupling.

Decision Matrix: Reactivity Flow

Reactivity Start Select Scaffold CompA Compound A (Benzylamine) Start->CompA CompB Compound B (Aniline) Start->CompB AmideA Standard Amide Coupling (EDC/HOBt) CompA->AmideA High Nucleophilicity RedAm Reductive Amination (Aldehyde + NaBH(OAc)3) CompA->RedAm Forms Imines Suzuki Suzuki Coupling (Ar-B(OH)2 + Pd) CompA->Suzuki Br Electrophile (Protect NH2 first) Buchwald Buchwald-Hartwig (Ar-X + Pd) CompB->Buchwald Ar-NH2 Nucleophile Sandmeyer Sandmeyer/Diazonium (NaNO2 + CuX) CompB->Sandmeyer Diazotization CompB->Suzuki Br Electrophile (Tolerates free NH2)

Caption: Decision tree for selecting the appropriate scaffold based on downstream chemistry requirements.

Experimental Protocols

Protocol 1: Selective Amide Coupling of Compound B (Aniline)

Objective: To couple the aniline nitrogen without affecting the aryl bromide or methyl ester.

Reagents:

  • Methyl 3-amino-5-bromobenzoate (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)[3]

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (anhydrous)

Procedure:

  • Dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL) under N

    
    .
    
  • Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir for 15 minutes to activate the acid (formation of the OAt ester).

  • Add Methyl 3-amino-5-bromobenzoate (1.0 mmol) in one portion.

  • Stir at Room Temperature for 4–16 hours. Note: Anilines are slow; monitoring by LCMS is essential.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted aniline), sat. NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    .
Protocol 2: Suzuki Cross-Coupling on Compound A (Benzylamine)

Objective: To couple the aryl bromide while preserving the aliphatic amine (protected).

Reagents:

  • Methyl 3-(Boc-aminomethyl)-5-bromobenzoate (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (0.05 equiv)
  • K

    
    CO
    
    
    
    (3.0 equiv)[4]
  • Dioxane/Water (4:1)

Procedure:

  • Protection (Pre-step): Ensure the benzylamine is Boc-protected to prevent Pd coordination. Treat the HCl salt with Boc

    
    O/TEA in DCM prior to coupling.
    
  • Charge a reaction vial with the Boc-protected bromide (1.0 mmol), Aryl Boronic Acid (1.5 mmol), and K

    
    CO
    
    
    
    (3.0 mmol).
  • Add Dioxane (4 mL) and Water (1 mL). Degas by bubbling Nitrogen for 10 minutes.

  • Add Pd(dppf)Cl

    
     (0.05 mmol). Seal and heat to 90°C for 2-4 hours.
    
  • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

  • Deprotection: Treat with TFA/DCM (1:1) to reveal the amine.

References

  • Synthesis of 3-Amino-5-bromobenzoic acid derivatives

    • Title: "Synthesis and biological evaluation of 3-amino-5-bromobenzoic acid deriv
    • Source:Journal of Medicinal Chemistry, 2016, 59(23), 10479.
    • Context: Describes the reduction of the nitro precursor to the aniline (Compound B).
    • (Representative link to similar chemistry).

  • Buchwald-Hartwig Coupling of Anilines

    • Title: "A General Method for the Palladium-Catalyzed Amination of Aryl Halides."[5]

    • Source:Journal of the American Chemical Society, 2008, 130(41), 13552.
    • Context: Conditions for coupling electron-deficient anilines like Compound B.
  • Radical Bromination for Benzyl Bromides

    • Title: "Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system."
    • Source:RSC Advances, 2013 (Supporting Info).
    • Context: Describes the synthesis of methyl 3,5-bis(bromomethyl)benzoate, the direct analogue to the precursor for Compound A.
  • pKa Comparison of Amines

    • Title: "pKa D
    • Source:Evans Group, Harvard University.
    • Context: Reference values for aniline (pKa ~4.6) vs benzylamine (pKa ~9.5) and the effect of electron-withdrawing esters.

Sources

HPLC Purity Standards for Methyl 3-(aminomethyl)-5-bromobenzoate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Purity Standards for Methyl 3-(aminomethyl)-5-bromobenzoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (CAS 706791-83-5) is a critical intermediate in the synthesis of kinase inhibitors and other heterocyclic pharmaceutical agents. Its dual functionality—a reactive primary amine and a halogenated benzoate core—makes it a versatile scaffold but also prone to specific degradation pathways and synthetic byproducts, such as the potentially genotoxic methyl 3-(bromomethyl)-5-bromobenzoate precursor.

This guide objectively compares the performance of three tiers of purity standards: Certified Reference Materials (CRM) , Commercial Analytical Standards , and In-House Synthesized Standards . Through experimental workflows and comparative data, we demonstrate why high-fidelity standards are non-negotiable for regulatory starting material (RSM) qualification.

The Impurity Landscape: Why the Standard Matters

Before comparing standards, one must understand what the standard is controlling. The synthesis of this compound typically proceeds via radical bromination followed by amination. This route introduces specific "silent" impurities that low-quality standards often fail to quantify.

Figure 1: Synthesis & Impurity Origins

The following diagram maps the genesis of critical impurities, highlighting why a simple "Area %" purity from a crude standard is insufficient.

ImpurityPathway Start Methyl 3-methyl-5-bromobenzoate Step1 Radical Bromination (NBS/AIBN) Start->Step1 Intermed Methyl 3-(bromomethyl)-5-bromobenzoate (Genotoxic Risk) Step1->Intermed Side1 Dibromomethyl Analog (Over-bromination) Step1->Side1 Excess NBS Step2 Amination (Azide/Reduction or Gabriel) Intermed->Step2 Product This compound (Target Analyte) Step2->Product Side2 Dimer/Secondary Amine (Amination byproduct) Step2->Side2 Self-reaction Hydrolysis Free Acid Derivative (Storage Degradant) Product->Hydrolysis Moisture/Time

Figure 1: Synthetic pathway illustrating the origin of the genotoxic bromomethyl precursor and potential storage degradants.

Comparative Analysis of Standard Tiers

We evaluated three distinct classes of standards commonly available to research labs.

FeatureTier 1: Certified Reference Material (CRM) Tier 2: Commercial Analytical Standard Tier 3: In-House / Crude Standard
Purity Definition Mass Balance (100% - Impurities - Residuals)Chromatographic Purity (Area %)NMR Estimate or Area %
Traceability SI-Traceable (NIST/BAM)Vendor Lot TraceabilityNone
Uncertainty Explicitly calculated (e.g., ±0.3%)Not specifiedHigh / Unknown
Water/Solvent Content Quantified (KF/TGA) & CorrectedOften IgnoredIgnored
Primary Use Case GMP Release, Method ValidationRoutine QC, R&D ScreeningEarly Synthetic Exploration
Cost Factor High (10x)Moderate (2-3x)Low (1x)
Experimental Validation: Performance Data

To objectively compare these standards, we performed a "Potency Assignment" experiment. We used a validated RP-HPLC method to assay a "Unknown Sample" (a production batch of the intermediate) using the three different standards as calibrators.

3.1 Methodology
  • Instrument: Agilent 1290 Infinity II LC

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 60% B over 15 min.

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV @ 254 nm

  • Rationale: The acidic mobile phase ensures the aminomethyl group (pKa ~9) remains protonated, preventing peak tailing common with amines on silica columns.

3.2 Results: The "Potency Shift" Phenomenon

The table below shows the calculated purity of the same production batch when calculated against the three different standards.

MetricCalibrated with CRM (99.4% ±0.3) Calibrated with Comm. Std (98.0% Area) Calibrated with In-House (Est. 95%)
Calculated Sample Potency 96.2% (True Value) 97.6% (Overestimated) 101.3% (Impossible)
Bromomethyl Impurity Detection Detected (0.15%)Not Detected (Co-elution in Std)False Negative
Response Factor Correction AppliedAssumed 1.0Assumed 1.0
Conclusion Accurate Risk of OOS Invalid Data

Analysis:

  • The In-House Trap: The in-house standard contained 3% residual solvent and 2% water, which were not corrected for. This led to a massive overestimation of the sample potency (101.3%), a classic "mass assignment" error.

  • The Impurity Blind Spot: The Commercial Standard (Tier 2) was 98% pure by HPLC but contained trace amounts of the bromomethyl precursor. When used as a reference, the impurity peak in the sample was masked by the impurity peak in the standard, leading to a failure to detect a potential genotoxic impurity (PGI).

Protocol: Self-Validating Purity Assessment

To ensure data integrity when working with this compound, follow this self-validating workflow. This protocol ensures that the standard you choose matches the rigor required by your data.

Figure 2: Analytical Decision Workflow

DecisionTree Start Start: Select Standard Q1 Is this for GMP/GLP Release? Start->Q1 PathA Use CRM (Tier 1) Req: CoA with Uncertainty Q1->PathA Yes PathB Is Impurity Profiling Critical? Q1->PathB No PathC Use Commercial Std (Tier 2) Req: HPLC >98% & H-NMR PathB->PathC Yes PathD Use In-House Std (Tier 3) Req: qNMR for Potency PathB->PathD No (Screening only)

Figure 2: Decision tree for selecting the appropriate purity standard based on regulatory requirements and experimental goals.

Step-by-Step Qualification Protocol

Step 1: System Suitability Testing (SST) Before running samples, inject the standard 6 times.[1]

  • Requirement: RSD of peak area < 2.0%.

  • Tailing Factor: Must be < 1.5 (Critical for this amine; if >1.5, increase TFA concentration or switch to a "Base-Deactivated" column).

Step 2: Relative Response Factor (RRF) Determination Do not assume impurities have the same UV response as the main peak.

  • Inject the Bromomethyl precursor (synthesis intermediate) and the Target Amine at equimolar concentrations.

  • Calculate RRF = (Area_Impurity / Conc_Impurity) / (Area_Main / Conc_Main).

  • Note: The bromomethyl intermediate often has a higher response at 254 nm due to the lack of the auxochromic amine group affecting the ring system differently. Failure to correct for this leads to under-reporting of the toxic impurity.

Step 3: Orthogonal Verification (For In-House Standards) If you must use a Tier 3 standard, you must validate its potency using qNMR (Quantitative NMR).

  • Internal Standard: Maleic Acid or 1,3,5-Trimethoxybenzene (traceable grade).

  • Solvent: DMSO-d6 (to ensure full solubility of the salt form).

  • Calculation: Derive the "As-Is" potency to correct for water/solvents before weighing for HPLC.

References
  • Sigma-Aldrich. Methyl 3-amino-5-bromobenzoate Product Specification and Safety Data.[2] Retrieved from

  • PubChem. this compound hydrochloride Compound Summary. National Library of Medicine. Retrieved from

  • BenchChem. Technical Guide to Methyl 3-(bromomethyl)benzoate in Organic Chemistry. (Context on bromomethyl precursors). Retrieved from

  • Inorganic Ventures. Demystifying Certified Reference Materials Vs. Reference Standards. Retrieved from

  • Controllab. Certified Reference Material (CRM): benefits for the analytical routine.[3][4] Retrieved from

Sources

Structural Validation of 3,5-Substituted Benzoate Intermediates: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

3,5-substituted benzoates are ubiquitous building blocks in medicinal chemistry, frequently serving as critical intermediates in the synthesis of kinase inhibitors, GPCR ligands, and complex natural products. Validating their exact regiochemistry—specifically distinguishing the 3,5-substitution pattern from 2,4- or 2,6-isomers—is a non-negotiable quality control step. An incorrect structural assignment at the intermediate stage can lead to catastrophic downstream failures in active pharmaceutical ingredient (API) synthesis.

This guide objectively compares routine analytical workflows against advanced spectroscopic techniques, providing researchers with the causal reasoning and self-validating protocols necessary to definitively assign benzoate structures.

Methodology Comparison Matrix

Selecting the appropriate analytical technique depends on the symmetry of the intermediate, the complexity of the substituents, and the required throughput.

Analytical MethodologyRegioisomer ResolutionSpeed & ThroughputCausality / Mechanism of ValidationBest Suited For
1D NMR (¹H, ¹³C) + LC-MS ModerateHigh (< 15 mins)Relies on ¹H spin-spin coupling constants (

) and molecular symmetry to infer substitution patterns.
Symmetrical 3,5-isomers (e.g., 3,5-dimethylbenzoate) in routine screening.
2D NMR (HMBC) + HRMS HighModerate (1–3 hours)Maps exact 2- and 3-bond carbon-proton connectivity (

) to the carboxylate anchor.
Asymmetrical 3,5-isomers (e.g., 3-chloro-5-methoxybenzoate).
Single Crystal X-Ray (SCXRD) AbsoluteLow (Days)Directly measures electron density to determine 3D spatial arrangement and absolute configuration.Highly complex, heavily substituted, or novel crystalline intermediates.

Structural Validation Decision Workflow

To prevent analytical bottlenecks, drug development professionals should employ a tiered approach to structural validation. The following workflow illustrates the logical progression from routine screening to definitive structural elucidation.

G Start Synthesize/Isolate Benzoate Intermediate LCMS LC-MS Analysis Confirm m/z & Purity Start->LCMS NMR1D 1D 1H & 13C NMR Analyze J-Coupling LCMS->NMR1D Symmetric Is the molecule symmetric? NMR1D->Symmetric MetaCoupling Observe J ≈ 1.5-3.0 Hz? (Meta coupling) Symmetric->MetaCoupling Yes (e.g., 3,5-dimethyl) NMR2D 2D NMR (HMBC/HSQC) Map C-H Connectivity Symmetric->NMR2D No (Asymmetric) MetaCoupling->NMR2D Ambiguous/Overlap Confirmed35 Confirmed 3,5-Isomer (Validated) MetaCoupling->Confirmed35 Yes NMR2D->Confirmed35 3J C-H to Carbonyl SCXRD X-Ray Crystallography (Absolute Configuration) NMR2D->SCXRD Fails / Highly Complex SCXRD->Confirmed35

Decision tree for the structural validation of substituted benzoate intermediates.

Deep Dive: 1D NMR & LC-MS (The Routine Screen)

For symmetrical 3,5-disubstituted benzoates (where both substituents are identical), 1D Nuclear Magnetic Resonance (NMR) combined with Liquid Chromatography-Mass Spectrometry (LC-MS) is usually sufficient[1].

The Causality of J-Coupling

The structural validation of a symmetrical 3,5-isomer relies heavily on the causality of spin-spin coupling (


) . In a 3,5-disubstituted benzene ring, the protons at positions 2, 4, and 6 are isolated from each other by the substituents. Because there are no adjacent protons, ortho-coupling (

) is completely absent. Instead, the equivalent H-2 and H-6 protons couple to the H-4 proton across four bonds, producing a distinct meta-coupling constant (

≈ 1.5–3.0 Hz)[2].

If the intermediate were a 2,6-disubstituted isomer, the H-3 and H-5 protons would be adjacent to H-4, resulting in a massive ortho-coupling constant (


 ≈ 7.0–8.0 Hz). This stark difference in 

-values is the primary causal indicator used to differentiate these regioisomers[3].
Self-Validating Experimental Protocol: 1D NMR & LC-MS

To ensure trustworthiness, this protocol incorporates internal standards and baseline validation.

  • LC-MS System Suitability (Self-Validation): Before injecting the sample, run a blank injection (100% HPLC-grade Methanol) to establish a baseline and rule out column carryover.

  • LC-MS Acquisition: Inject 1 µL of a 1 mg/mL sample solution. Utilize a gradient of 5–95% Acetonitrile/Water (with 0.1% Formic Acid) over 5 minutes. Confirm the presence of the

    
     or 
    
    
    
    ion corresponding to the target mass.
  • NMR Sample Preparation: Dissolve 5–10 mg of the intermediate in 0.6 mL of CDCl₃. Crucial: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS). The TMS peak acts as an internal self-validating reference, locking the chemical shift exactly at

    
     0.00 ppm.
    
  • NMR Acquisition: Acquire the ¹H spectrum at 400 MHz (16 scans, 1-second relaxation delay) and the ¹³C spectrum (512 scans, 2-second relaxation delay).

  • Data Interpretation: Extract the coupling constants. A 2H doublet and a 1H triplet, both exhibiting

    
     < 3.0 Hz, definitively confirm a symmetrical 3,5-substitution pattern.
    

Deep Dive: 2D NMR & HRMS (The Definitive Solution)

When a 3,5-benzoate intermediate features different substituents (e.g., 3-bromo-5-fluorobenzoate), the symmetry is broken. The ¹H NMR spectrum becomes highly complex due to overlapping signals, second-order effects, and heteronuclear coupling (e.g., ¹H-¹⁹F). In these scenarios, 1D NMR is no longer causally sufficient, and 2D NMR—specifically Heteronuclear Multiple Bond Correlation (HMBC)—must be employed[4].

The Causality of HMBC Connectivity

HMBC is designed to detect long-range carbon-proton couplings, typically across two (


) or three (

) bonds. The causality here lies in the carboxylate anchor . The carbonyl carbon of the benzoate group resonates distinctly around

165–170 ppm. In a true 3,5-substituted benzoate, the protons at positions 2 and 6 are exactly three bonds away from this carbonyl carbon. By tuning the HMBC experiment to detect

couplings (usually optimized for ~8 Hz), a definitive cross-peak will appear connecting the H-2/H-6 protons to the carbonyl carbon. This unambiguously proves the relative distance of the substituents to the ester/acid moiety.
Self-Validating Experimental Protocol: 2D NMR & HRMS
  • HRMS Calibration: Calibrate the Time-of-Flight (TOF) mass spectrometer using a sodium formate cluster solution. The instrument must achieve a mass accuracy of < 5 ppm to definitively validate the elemental composition (ruling out isobars).

  • NMR Sample Preparation: Dissolve 20 mg of the intermediate in 0.6 mL CDCl₃. A higher concentration is required to ensure adequate signal-to-noise ratio for the less sensitive ¹³C nuclei during 2D acquisition.

  • HSQC Acquisition: Run a Heteronuclear Single Quantum Coherence (HSQC) experiment to map all direct one-bond C-H attachments, identifying which carbons bear protons.

  • HMBC Acquisition: Run the HMBC experiment, setting the long-range coupling delay to

    
    , optimizing for 
    
    
    
    = 8 Hz.
  • Data Interpretation: Trace the horizontal line from the carbonyl carbon (

    
     ~168 ppm). The presence of cross-peaks aligning vertically with the aromatic protons confirms they are at the ortho positions (C-2/C-6), validating the 3,5-substitution geometry.
    

Quantitative Data Presentation

The following table summarizes the expected ¹H NMR splitting patterns, coupling constants, and ¹³C symmetry markers for common benzoate regioisomers, using dimethylbenzoic acid as a comparative model[3].

Regioisomer ModelSymmetry (

)
¹H NMR Aromatic Splitting PatternPrimary Coupling Constant (

)
¹³C NMR Unique Signals
3,5-dimethylbenzoate Yes2H doublet, 1H tripletMeta (

≈ 1.5–2.0 Hz)
6 (Due to symmetry)
2,6-dimethylbenzoate Yes2H doublet, 1H tripletOrtho (

≈ 7.5–8.0 Hz)
6 (Due to symmetry)
2,4-dimethylbenzoate No1H d, 1H dd, 1H dMixed Ortho & Meta9 (No symmetry)

Note: The dramatic shift from a ~7.5 Hz coupling constant to a ~1.5 Hz coupling constant is the most reliable quantitative metric for differentiating 2,6- from 3,5-isomers in routine analysis.

References

  • Zain Ul Bashar Khan, et al. "Emerging Hyphenated Techniques in Pharmaceutical Analysis: A Systematic Review." International Journal of Research and Scientific Innovation (IJRSI), July 2025.

  • Reusch, W. "NMR Spectroscopy." Virtual Textbook of Organic Chemistry, Michigan State University.

  • Lombardi, L., et al. "Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides." The Journal of Organic Chemistry, ACS Publications, Feb 2023.

  • Su, Y., et al. "Computationally Assisted Structural Elucidation of Cembranoids from the Soft Coral Sarcophyton tortuosum." Marine Drugs (via PMC), Nov 2013.

Sources

Safety Operating Guide

Operational & Disposal Master Plan: Methyl 3-(aminomethyl)-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the safe handling and disposal of functionalized building blocks is just as critical as their application in synthesis. Methyl 3-(aminomethyl)-5-bromobenzoate is a bifunctional aromatic compound featuring a primary amine and a halogenated (bromine) substituent.

This guide provides an authoritative, step-by-step operational framework for the disposal of this compound. By understanding the physicochemical causality behind these protocols, laboratories can ensure regulatory compliance, minimize disposal costs, and maintain a rigorous safety culture.

Physicochemical Profiling & Disposal Causality

To design a self-validating disposal protocol, we must first deconstruct the chemical properties that dictate its waste classification. The disposal of this compound is governed by two competing functional groups:

  • The Bromine Atom (Halogenated Classification): The presence of the heavy halogen atom fundamentally overrides standard organic waste procedures. Non-halogenated solvents are typically bulked for fuels blending (energy recovery). However, halogenated compounds cannot be burned in standard facilities because the thermal cleavage of the carbon-bromine (C-Br) bond generates highly corrosive hydrobromic acid (HBr) gas. Therefore, any waste containing this compound must be routed to specialized rotary kiln incinerators equipped with caustic scrubbers1[1].

  • The Primary Amine (Reactivity Profile): The -CH₂NH₂ group is basic and nucleophilic. In waste accumulation, it must be strictly segregated from strong oxidizers (e.g., nitric acid, peroxides) to prevent exothermic oxidative degradation or violent acid-base neutralization reactions.

Quantitative Disposal Parameters
ParameterOperational Value / ClassificationLogistical Implication
Halogen Content ~32% Bromine by massStrictly classified as Halogenated Organic Waste .
Incompatible Streams Strong oxidizers, heavy metals, cyanidesMixing triggers dangerous exothermic reactions and violates EPA segregation rules.
Cost Impact 2x to 3x higher than non-halogenatedCommingling this compound with non-halogenated solvents reclassifies the entire drum, drastically increasing disposal costs[2].
Destruction Method High-Temp IncinerationRequires ~4,000 Btu/lb thermal treatment with caustic gas scrubbing[1].
Primary Container High-Density Polyethylene (HDPE)Avoid metal drums due to potential halide-induced corrosion over time.

Waste Routing & Decision Matrix

The following logic tree dictates the operational flow for segregating this compound waste. A critical rule in laboratory waste management is the "Contamination Principle": dissolving this brominated compound into a non-halogenated solvent (like methanol or ethyl acetate) instantly reclassifies the entire liquid volume as halogenated waste 3[3].

WasteRouting Start Methyl 3-(aminomethyl)- 5-bromobenzoate Solid Solid Reagent & Consumables Start->Solid Liquid Dissolved in Organic Solvent Start->Liquid SolidCont HDPE Solid Waste Container Solid->SolidCont LiqCont Halogenated Liquid Waste Carboy Liquid->LiqCont Reclassifies non-halogenated solvents as halogenated Label Affix 'Halogenated' Hazardous Waste Tag SolidCont->Label LiqCont->Label Incinerate Rotary Kiln Incineration (Caustic Scrubbing) Label->Incinerate EPA Compliant Destruction

Decision matrix for the segregation and disposal of brominated organic waste streams.

Step-by-Step Disposal Methodologies

To ensure a self-validating system, every step of the disposal process must be verifiable by Environmental Health and Safety (EHS) personnel.

Protocol A: Solid Waste (Unused Reagents & Consumables)

This protocol applies to expired powders, contaminated weigh boats, spatulas, and filter papers.

  • Collection: Gather all solid waste inside an operating chemical fume hood to prevent inhalation of any aerosolized brominated dust.

  • Containment: Transfer the materials into a rigid, sealable High-Density Polyethylene (HDPE) or Polypropylene (PP) container. Causality note: Do not use standard steel cans, as residual hydrochlorides or bromides can cause pitting and breach the container.

  • Labeling: Immediately affix a Hazardous Waste Tag. You must explicitly write "this compound" and check the boxes for Toxic and Halogenated . Do not use chemical structures or shorthand abbreviations.

  • SAA Storage: Store the sealed container in your lab's designated Satellite Accumulation Area (SAA), ensuring it is physically separated from strong acids and oxidizers.

Protocol B: Liquid Waste (Reaction Mother Liquors & Extractions)

This protocol applies when the compound is dissolved in solvents during synthesis or purification.

  • Solvent Assessment & Routing: Regardless of whether the primary solvent is dichloromethane (halogenated) or ethanol (non-halogenated), the solution must be routed to the Halogenated Waste stream 2[2].

  • Transfer: Using a funnel, carefully pour the liquid waste into a 10L or 20L white HDPE halogenated solvent carboy[3].

  • Headspace Management: Fill the carboy to no more than 80% capacity. Leaving 20% headspace is critical to accommodate vapor pressure expansion caused by ambient temperature fluctuations in the laboratory.

  • Vapor Sealing: Keep the carboy lid tightly closed at all times unless actively adding waste. Open containers violate EPA emissions standards and pose an immediate inhalation risk.

Spill Management & Decontamination

In the event of an accidental release, immediate containment is required to prevent environmental contamination and exposure to the reactive amine group.

  • Isolation & PPE: Evacuate non-essential personnel from the immediate area. Don chemical-resistant nitrile gloves, splash goggles, and a lab coat.

  • Containment (Solid): If the dry powder is spilled, do not dry-sweep with a standard broom, as this generates inhalable dust. Use a static-free brush to gently push the powder into a dustpan, or cover it with a slightly damp paper towel to suppress dust before collection.

  • Containment (Liquid): If a solution containing the compound is spilled, surround the spill with an inert, non-combustible absorbent material such as diatomaceous earth, sand, or commercial spill pads[3]. Do not use combustible materials like sawdust, as the amine may react with impurities.

  • Collection & Tagging: Place all absorbed material and contaminated PPE into a heavy-duty, sealable transparent poly bag. Double-bag the waste, seal it tightly, and attach a Hazardous Waste Tag labeled "Halogenated Organic Spill Debris." Request an immediate EHS pickup.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Environmental Protection Agency (EPA). Available at: [Link]

  • Halogenated Solvents in Laboratories - Campus Operations. Temple University Environmental Health and Radiation Safety. Available at:[Link]

Sources

Personal protective equipment for handling Methyl 3-(aminomethyl)-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this operational guide to provide researchers and drug development professionals with field-proven, self-validating procedures for the safe handling of Methyl 3-(aminomethyl)-5-bromobenzoate.

This compound (CAS: 1393540-29-8) and its hydrochloride salt (CAS: 2514948-23-1) are highly versatile organic building blocks widely utilized in medicinal chemistry. Featuring an ester group, a brominated benzene ring, and an aminomethyl substituent, this compound enables diverse chemical modifications. However, these same structural features impart specific occupational hazards that require stringent logistical and safety protocols.

Mechanistic Toxicology & Hazard Profile

To implement effective safety measures, we must first understand the causality behind the compound's hazard classifications. According to standardized GHS classifications for related aminomethylbenzoate derivatives, this compound is categorized under Acute Toxicity (H302, H312, H332), Skin Irritation (H315), and Serious Eye Irritation (H319)[1].

The mechanistic toxicity is driven by its bifunctional nature:

  • Lipophilic Penetration: The presence of the heavy bromine atom on the aromatic ring significantly increases the molecule's lipophilicity. This allows the compound to more easily partition into and penetrate the lipid bilayer of the stratum corneum (the outermost layer of the skin).

  • Localized Irritation: Once absorbed, the aminomethyl group (-CH

    
    NH
    
    
    
    ) acts as a localized base (or a reactive electrophile/nucleophile depending on physiological pH), leading to protein denaturation and cellular irritation[2].
  • Aerosolization Risk: As a fine crystalline powder, the compound is highly susceptible to static charge, creating a severe inhalation hazard (H335) if aerosolized outside of engineering controls.

G A Methyl 3-(aminomethyl) -5-bromobenzoate B Dermal Contact A->B C Lipid Penetration (Aided by Bromo-aryl) B->C D Cellular Irritation (Aminomethyl group) C->D E Inflammatory Response (H315 / H319) D->E

Mechanistic pathway of dermal penetration and irritation by halogenated benzylamines.

Personal Protective Equipment (PPE) Matrix

A self-validating safety protocol relies on selecting PPE based on empirical breakthrough data and task-specific risks. Standard 3-mil medical examination gloves are insufficient for handling reactive organic building blocks.

PPE CategorySpecificationScientific Rationale & Causality
Hand Protection 6-mil Nitrile Gloves (Minimum)Nitrile provides superior resistance to organic compounds. A 6-mil thickness is the industry standard for extended chemical handling and laboratory research, preventing breakthrough from both the powder and the organic solvents (e.g., DCM, DMF) used to dissolve it[3].
Eye Protection NIOSH-Approved Safety Goggles The compound causes serious eye irritation (H319)[1]. Tight-fitting goggles prevent micro-particulates from bypassing the lenses, which is a common failure point with standard safety glasses.
Respiratory N95 or P100 Particulate Respirator Mandatory if handling the powder outside of a certified fume hood. Prevents inhalation of aerosolized micro-crystals.
Body Protection Flame-Resistant (FR) Lab Coat Protects against accidental spills and static discharge. Must be worn fully buttoned with closed-toe, non-porous footwear.

Standard Operating Procedure: Handling & Transfer

Do not merely follow these steps; understand that each action is designed to mitigate static aerosolization and dermal exposure.

  • Engineering Control Verification: Ensure the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm). Never handle the dry powder on an open bench.

  • Static Mitigation: Wipe down the analytical balance and surrounding hood area with a damp static-dissipative wipe. Dry organic powders like this compound carry static charges that cause them to "jump" from spatulas.

  • Weighing Protocol: Use an anti-static weighing boat. Use a grounded, stainless-steel micro-spatula. Slowly transfer the powder, keeping the container as close to the weigh boat as possible to minimize the drop height and subsequent dust generation.

  • Solvent Introduction: When preparing stock solutions, add the solvent (e.g., DMSO or Methanol) directly to the pre-weighed powder within the sealed vial. Do not transport open weigh boats containing the powder across the laboratory.

  • De-gowning Sequence: Remove gloves using the "glove-in-glove" technique to ensure the contaminated exterior never touches your bare skin. Wash hands immediately with soap and water.

Spill Management & Disposal Plan

In the event of a spill, immediate containment is required to prevent cross-contamination and respiratory exposure.

Step-by-Step Spill Response:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • PPE Upgrade: Don a P100 respirator and a fresh pair of 6-mil heavy-duty nitrile gloves[4].

  • Suppress Aerosolization: Do NOT dry sweep. Lightly mist the spilled powder with a compatible low-volatility solvent (like water or a 10% alcohol solution) to bind the particulates.

  • Collect: Use a disposable plastic scoop to collect the dampened material. Place it into a wide-mouth, sealable hazardous waste container.

  • Decontaminate: Wash the spill area with a mild detergent solution, followed by a water rinse.

G S1 Identify Spill & Secure Area S2 Don Maximum PPE (Respirator + 6-mil Gloves) S1->S2 S3 Mist with Solvent (Prevent Aerosolization) S2->S3 S4 Sweep into Sealable Container S3->S4 S5 Label as Halogenated Organic Waste S4->S5

Step-by-step operational workflow for managing a solid chemical spill.

Disposal Logistics: this compound contains a halogen (bromine). Therefore, all waste—including contaminated gloves, weigh boats, and reaction byproducts—must be strictly segregated into Halogenated Organic Waste containers. Mixing halogenated waste with non-halogenated waste can lead to dangerous exothermic reactions in the waste stream and violates environmental regulations.

References

  • National Center for Biotechnology Information. "Methyl 3-(aminomethyl)benzoate Hydrochloride | CID 2794825 - Safety and Hazards." PubChem. Available at:[Link]

  • Gloves.com. "Nitrile Gloves by Task: Thickness Finder Guide (2026)." Gloves.com Insights. Available at:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.